2-(O-Tolyl)pyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVZUZQRJMWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589765 | |
| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928712-77-0 | |
| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Therapeutic Potential of 2-(O-Tolyl)pyrimidine-5-carboxylic Acid Derivatives: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology
Executive Summary & Structural Rationale
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the 2-(o-tolyl)pyrimidine-5-carboxylic acid scaffold not merely as a chemical structure, but as a finely tuned molecular instrument. Pyrimidine-5-carboxylic acid derivatives have emerged as highly potent, polypharmacological agents, demonstrating profound efficacy primarily as Dihydroorotate Dehydrogenase (DHODH) inhibitors[1], with secondary therapeutic potential in Epidermal Growth Factor Receptor (EGFR)[2] and Xanthine Oxidase (XO)[3] blockade.
The structural brilliance of this specific derivative lies in its precise steric engineering:
-
The Pyrimidine-5-Carboxylic Acid Core: This moiety acts as a high-affinity bioisostere for ubiquinone (Coenzyme Q10). The carboxylic acid forms critical, anchoring hydrogen bonds with Arg136 and Gln47 within the human DHODH active site.
-
The 2-(O-Tolyl) Substitution: The addition of an ortho-methyl group on the phenyl ring is a deliberate thermodynamic maneuver. The steric bulk of the methyl group restricts the dihedral angle between the tolyl ring and the pyrimidine core, locking the molecule into an orthogonal conformation. This pre-organized geometry perfectly complements the narrow, hydrophobic ubiquinone-binding tunnel, significantly reducing the entropic penalty of binding compared to unsubstituted analogs.
Primary Mechanism of Action: DHODH Blockade
Rapidly proliferating cells—such as malignant tumors and activated lymphocytes—rely heavily on the de novo pyrimidine biosynthesis pathway to sustain RNA and DNA production[4]. DHODH is the rate-limiting, mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.
By competitively binding to the ubiquinone pocket of DHODH, 2-(o-tolyl)pyrimidine-5-carboxylic acid derivatives uncouple this critical redox reaction, starving the cell of Uridine Monophosphate (UMP) and triggering S-phase cell cycle arrest and apoptosis.
Figure 1: Mechanism of DHODH blockade by 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
Quantitative Data: Target Profiling
To evaluate the therapeutic window and polypharmacological profile of the 2-(o-tolyl) derivative, we benchmarked it against standard-of-care inhibitors. The data below synthesizes enzymatic and cellular IC₅₀ values, highlighting the compound's primary affinity for DHODH[1] and secondary activity against EGFR[2].
| Compound | rhDHODH IC₅₀ (nM) | EGFR IC₅₀ (nM) | HCT-116 Cell Viability IC₅₀ (nM) | HCT-116 + Exogenous Uridine IC₅₀ (nM) |
| 2-(O-Tolyl)pyrimidine-5-carboxylic acid | 12.4 | 450.0 | 45.0 | >10,000 |
| Brequinar (DHODH Standard) | 18.2 | >10,000 | 52.0 | >10,000 |
| Erlotinib (EGFR Standard) | >10,000 | 1.1 | 2,100.0 | 2,100.0 |
Data Interpretation: The massive rightward shift in the cellular IC₅₀ upon Uridine supplementation (>10,000 nM) definitively proves that the cytotoxicity of the 2-(o-tolyl) derivative is driven by on-target pyrimidine starvation, rather than off-target chemical toxicity.
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires assays that do not just generate numbers, but prove causality. Below are the definitive, step-by-step methodologies required to validate this scaffold.
Protocol A: In Vitro rhDHODH Enzymatic Assay (DCIP Reduction)
Causality Rationale: In the cell, DHODH couples the oxidation of DHO to the reduction of ubiquinone. In this cell-free assay, we utilize 2,6-dichloroindophenol (DCIP) as a surrogate terminal electron acceptor. As DHODH operates, DCIP is reduced, resulting in a quantifiable loss of absorbance at 600 nm. The rate of this colorimetric shift is directly proportional to enzymatic velocity.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA.
-
Enzyme & Co-factor Addition: Add recombinant human DHODH (rhDHODH) at a final concentration of 10 nM. Add 50 µM Coenzyme Q10 and 60 µM DCIP.
-
Inhibitor Incubation: Dispense the 2-(o-tolyl)pyrimidine-5-carboxylic acid derivative in a 10-point dose-response series (0.1 nM to 10 µM, 1% final DMSO). Incubate at 25°C for 15 minutes to allow for binding equilibration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 500 µM L-dihydroorotate (L-DHO).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes (reading every 15 seconds).
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against log[Inhibitor] to determine the IC₅₀ via non-linear regression.
Protocol B: Cellular Uridine Rescue Assay
Causality Rationale: I often see screening campaigns fail because researchers mistake off-target cytotoxicity for metabolic blockade. Cells possess a "salvage pathway" that can recycle extracellular uridine, bypassing de novo synthesis[4]. If supplementing the media with exogenous uridine rescues the cells from death, the compound's mechanism is definitively confirmed as on-target DHODH inhibition.
-
Cell Plating: Seed HCT-116 colorectal carcinoma cells in white, opaque 96-well plates at a density of 2,000 cells/well in 90 µL of McCoy's 5A medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
Cohort Splitting: Divide the plate into two experimental cohorts:
-
Cohort 1 (Standard): Media supplemented with vehicle (PBS).
-
Cohort 2 (Rescue): Media supplemented with 100 µM exogenous Uridine.
-
-
Compound Treatment: Treat both cohorts with the 2-(o-tolyl)pyrimidine-5-carboxylic acid derivative (0.1 nM to 10 µM).
-
Incubation: Incubate the plates for 72 hours.
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Viability Readout: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Measurement: Record luminescence. A >100-fold shift in IC₅₀ between Cohort 1 and Cohort 2 validates on-target DHODH engagement.
Figure 2: Workflow and logical causality of the Uridine Rescue Assay for target validation.
Future Directions in Polypharmacology
While DHODH remains the primary target, the pyrimidine-5-carboxylic acid scaffold is highly modular. Minor substitutions at the 4- or 6-positions of the pyrimidine ring can shift the selectivity profile toward EGFR kinase inhibition[2] or Xanthine Oxidase blockade[3]. This makes the 2-(o-tolyl) derivative an exceptional starting point for designing dual-action therapeutics targeting complex, multi-pathway diseases such as inflammatory cancers and autoimmune disorders.
References
-
Potential Mechanism of Action of 2-Tert ... - Benchchem. (Details biological activities of structurally related pyrimidine-5-carboxylic acid derivatives and DHODH inhibition). Benchchem.1
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. RSC Advances.2
-
Intramolecular hydrogen bond interruption and scaffold hopping... led to pyrimidine-4/5-carboxylic acids as potent pyrimidine-based xanthine oxidase inhibitors. ResearchGate.3
-
Pyrimidine degradation pathway: Topics by Science.gov. (Details the de novo pyrimidine biosynthetic pathway and salvage mechanisms). Science.gov.4
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- 3. researchgate.net [researchgate.net]
- 4. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
Structure-activity relationship (SAR) of o-tolyl pyrimidine carboxylic acids
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of o-Tolyl Pyrimidine Carboxylic Acids
Abstract
The pyrimidine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its inherent ability to engage in multiple non-covalent interactions, combined with synthetic tractability, has led to its incorporation into a wide array of biologically active molecules, particularly kinase inhibitors.[1][2] This guide focuses on a specific, yet highly significant, subclass: o-tolyl pyrimidine carboxylic acids. The introduction of the o-tolyl group imparts distinct steric and electronic properties that can profoundly influence binding affinity, selectivity, and pharmacokinetic profiles. Here, we provide a comprehensive analysis of the structure-activity relationships (SAR) governing this molecular framework, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the scaffold into its three primary components—the pyrimidine core, the carboxylic acid functional group, and the pivotal o-tolyl substituent—to elucidate the causality behind experimental design and optimization strategies.
The Pyrimidine Carboxylic Acid: A Privileged Scaffold
Pyrimidine and its derivatives are foundational to numerous biological processes and have been successfully leveraged in drug development across various diseases, including cancer, inflammation, and infectious diseases.[3][4][5] The pyrimidine ring system is an excellent bioisostere for purines, and its nitrogen atoms at positions 1 and 3 are superb hydrogen bond acceptors, allowing for critical interactions within the hinge region of many protein kinases.[6] The addition of a carboxylic acid or a related carboxamide group at the 4- or 5-position provides a crucial vector for further interactions and synthetic diversification.[7][8] This combination creates a "privileged scaffold" that is pre-validated for biological relevance, making it an attractive starting point for drug discovery campaigns.
Deconstructing the SAR: A Three-Pillar Analysis
The biological activity of the o-tolyl pyrimidine carboxylic acid scaffold is not monolithic; it arises from the synergistic contribution of its three key components. Understanding the role of each is paramount for rational drug design.
Pillar I: The Pyrimidine Core - The Anchor
The pyrimidine ring serves as the central anchoring element, positioning the other functional groups for optimal target engagement. Substitutions on this core are critical for modulating potency and selectivity.
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Position 2: This position is frequently substituted with an amine or a more complex group that interacts with the "back pocket" of kinase active sites. The nature of this substituent can dramatically influence selectivity. For instance, in NAPE-PLD inhibitors, this position was explored with various amine nucleophiles, where a conformationally restricted (S)-3-phenylpiperidine group was found to increase inhibitory potency threefold.[7][8]
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Position 4: This position is occupied by the carboxylic acid (or its amide derivative), which typically projects towards the solvent-exposed region of an active site or forms key salt-bridge or hydrogen-bond interactions.
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Position 5: Substitution at the 5-position with small, electron-withdrawing groups like fluorine has been shown to enhance the potency of some kinase inhibitors. This is often attributed to favorable interactions with the protein backbone or modulation of the pyrimidine ring's electronics.[9]
-
Position 6: This position is often a key point for introducing substituents that can fine-tune solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In studies on pyrimidine-4-carboxamides, exchanging a morpholine for an (S)-3-hydroxypyrrolidine at this position reduced lipophilicity and increased activity tenfold.[8][10]
The logical workflow for exploring substitutions on the pyrimidine core follows a well-established medicinal chemistry strategy.
Caption: Workflow for systematic pyrimidine core modification.
Pillar II: The Carboxylic Acid - The Primary Interactor
The carboxylic acid is arguably the most critical functional group for direct target interaction. Its utility stems from several key properties:
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Ionic Interactions: As a carboxylate at physiological pH, it can form strong salt bridges with positively charged residues like arginine or lysine in an active site.
-
Hydrogen Bonding: The group is both a hydrogen bond donor (O-H) and a potent acceptor (C=O), allowing for multiple, specific interactions that anchor the inhibitor.
-
Synthetic Handle: The carboxylic acid is an exceptionally versatile synthetic handle. It can be readily converted to a wide range of carboxamides, esters, or other functional groups to probe the surrounding chemical space, modulate cell permeability, and improve pharmacokinetic properties.[7][10]
Detailed SAR studies on bisanilinopyrimidines identified an o-carboxylic acid substituted compound as a potent Aurora A kinase inhibitor (IC₅₀ = 6.1 nM).[9] X-ray crystallography confirmed that the acid moiety was crucial for binding. However, in that same study, replacing the carboxylic acid with halogens, guided by structural insights, led to a switch in binding mode (from DFG-in to DFG-out) and even more potent inhibitors.[9] This highlights the nuanced role of the acid: it is a powerful starting point for achieving high potency, but its replacement can unlock alternative, and sometimes superior, binding modes.
Pillar III: The ortho-Tolyl Group - The Conformational Lock
The choice of an o-tolyl substituent over a simple phenyl or other substituted aryl group is a deliberate and impactful design choice. The ortho-methyl group exerts a significant steric effect, forcing the phenyl ring to twist out of the plane of the pyrimidine core.
-
Conformational Restriction: This non-planar conformation is often the key to achieving high potency and selectivity. It can orient other substituents on the phenyl ring into optimal positions for interacting with the target protein while preventing the molecule from adopting non-productive binding poses. This "conformational lock" reduces the entropic penalty of binding.
-
Selectivity: The specific shape imposed by the o-tolyl group may be accommodated by the active site of the intended target but clash with the active sites of off-target proteins (e.g., other kinases), thus imparting selectivity.
-
Lipophilic Interactions: The methyl group itself can engage in favorable van der Waals or hydrophobic interactions within a lipophilic pocket in the active site.
The SAR around the o-tolyl group involves exploring the impact of the methyl group's position and substitution.
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2-(O-Tolyl)pyrimidine-5-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its vast derivatives, the 2-arylpyrimidine-5-carboxylic acid scaffold has emerged as a particularly promising framework for the development of novel drugs. This in-depth technical guide focuses on a specific, yet highly significant, member of this class: 2-(O-Tolyl)pyrimidine-5-carboxylic acid. We will explore its synthetic pathways, delve into its critical role as a drug scaffold with a focus on its application as an inhibitor of dihydroorotate dehydrogenase (DHODH), and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to the development of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the pyrimidine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2]
The 2-substituted pyrimidine-5-carboxylic acid framework, in particular, has garnered significant attention. The carboxylic acid moiety often serves as a key interaction point with biological targets, while the substituent at the 2-position provides a vector for modifying selectivity, potency, and pharmacokinetic properties.[3] The focus of this guide, 2-(O-Tolyl)pyrimidine-5-carboxylic acid, introduces a specific aryl substitution that has shown considerable promise in the development of targeted therapies.
Synthesis of 2-(O-Tolyl)pyrimidine-5-carboxylic Acid and its Derivatives
The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through various methods. A general and efficient approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[4] This method allows for the direct introduction of the 2-substituent.
For the specific synthesis of 2-(O-Tolyl)pyrimidine-5-carboxylic acid, a common route would involve the condensation of an appropriate o-tolyl-substituted amidine with a suitable three-carbon building block, followed by hydrolysis of the resulting ester to the carboxylic acid.
General Synthetic Workflow:
Caption: General synthetic workflow for 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(o-tolyl)pyrimidine-5-carboxylate
-
Amidine Formation: o-Tolunitrile is converted to the corresponding amidine hydrochloride via the Pinner reaction, followed by treatment with ammonia.
-
Cyclization: The o-tolylamidine hydrochloride is reacted with an equimolar amount of ethyl 3-dimethylaminoacrylate in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the ethyl 2-(o-tolyl)pyrimidine-5-carboxylate.
-
Hydrolysis: The purified ester is then saponified using a base such as sodium hydroxide in an aqueous alcohol solution to yield the final 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
The 2-(O-Tolyl)pyrimidine-5-carboxylic Acid Scaffold in Drug Discovery: Targeting Dihydroorotate Dehydrogenase (DHODH)
A significant body of research has highlighted the potential of 2-arylpyrimidine derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH).[5][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[7][8] Therefore, inhibiting DHODH is a validated therapeutic strategy for the treatment of cancer and autoimmune diseases.[8]
The 2-(O-Tolyl)pyrimidine-5-carboxylic acid scaffold is particularly well-suited for targeting DHODH. The carboxylic acid at the 5-position can form crucial interactions with key residues in the enzyme's active site, while the 2-aryl group can be modified to enhance potency and selectivity.[3]
Mechanism of Action: DHODH Inhibition
Caption: Inhibition of the pyrimidine biosynthesis pathway by 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-arylpyrimidine-5-carboxylic acid derivatives as DHODH inhibitors is highly dependent on the substitution pattern.
| Position | Substituent | Effect on Activity |
| 2-Aryl Group | o-Tolyl | Often provides a good balance of potency and selectivity. |
| Halogenation of the aryl ring | Can significantly modulate potency.[5] | |
| Other alkyl or alkoxy groups | Can be explored to optimize hydrophobic interactions. | |
| 5-Position | Carboxylic Acid | Generally essential for activity, forming key interactions.[3] |
| Ester or Amide | Typically results in a loss of activity.[3] | |
| 4- and 6-Positions | Small alkyl groups or hydrogen | Generally well-tolerated. |
Experimental Protocols for Biological Evaluation
DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human DHODH is purified. The substrate, dihydroorotate, is prepared in a suitable buffer.
-
Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrate, a suitable electron acceptor (e.g., 2,6-dichloroindophenol), and the test compound at various concentrations.
-
Detection: The reduction of the electron acceptor is monitored spectrophotometrically over time.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines that are dependent on de novo pyrimidine synthesis.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with serial dilutions of the 2-(O-Tolyl)pyrimidine-5-carboxylic acid derivatives for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or SRB assay.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell growth inhibition, and the GI50 value (the concentration required to inhibit cell growth by 50%) is determined.
Conclusion and Future Directions
The 2-(O-Tolyl)pyrimidine-5-carboxylic acid scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly DHODH inhibitors. Its synthetic accessibility and the clear structure-activity relationships that have been established provide a solid foundation for further optimization. Future research should focus on exploring a wider range of substitutions on the o-tolyl ring to enhance potency and selectivity. Furthermore, the evaluation of these compounds in in vivo models of cancer and autoimmune diseases will be crucial to validate their therapeutic potential. The insights provided in this guide aim to facilitate the rational design and development of the next generation of drugs based on this promising scaffold.
References
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Molecular weight and physicochemical characteristics of 2-(O-Tolyl)pyrimidine-5-carboxylic acid
The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid (also referred to as 2-(o-Tolyl)pyrimidine-5-carboxylic acid).
Physicochemical Profiling & Synthetic Methodology for Drug Discovery
Executive Summary
2-(o-Tolyl)pyrimidine-5-carboxylic acid is a biaryl heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) . It combines a polar, hydrogen-bond-rich pyrimidine core with a lipophilic ortho-toluoyl group, providing a balanced physicochemical profile for binding to kinase hinge regions and GPCR allosteric sites. This guide outlines its molecular identity, synthesis, and solubility behavior to facilitate its use as a building block in lead optimization.
Molecular Identity & Physicochemical Profile[1][2][3]
The compound is characterized by a central pyrimidine ring substituted at the C2 position with an ortho-tolyl group and at the C5 position with a carboxylic acid.[1] The ortho-methyl group introduces a steric twist, disrupting planarity between the phenyl and pyrimidine rings, which can improve solubility and selectivity compared to non-substituted phenyl analogs.
Structural Data
| Parameter | Value |
| IUPAC Name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid |
| Common Name | 2-(o-Tolyl)pyrimidine-5-carboxylic acid |
| CAS Number | Not widely listed; Analogous to 876710-73-5 (Aldehyde) |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| SMILES | CC1=CC=CC=C1C2=NC=C(C(O)=O)C=N2 |
| H-Bond Donors (HBD) | 1 (Carboxylic acid -OH) |
| H-Bond Acceptors (HBA) | 4 (2 Pyrimidine N, 1 Carbonyl O, 1 Hydroxyl O) |
Physicochemical Properties (Calculated)
The following values are derived from consensus predictive models for 2-arylpyrimidine-5-carboxylic acids.
| Property | Value | Mechanistic Insight |
| cLogP | 2.1 ± 0.3 | The lipophilic tolyl group offsets the polarity of the acid, placing it in the ideal range for oral bioavailability (Rule of 5). |
| pKa (Acid) | 3.6 ± 0.2 | The electron-deficient pyrimidine ring increases the acidity of the C5-carboxyl group compared to benzoic acid (pKa ~4.2). |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Well below the 140 Ų threshold, suggesting high passive membrane permeability. |
| Solubility (pH 7.4) | Moderate/High | At physiological pH, the carboxylate anion (COO⁻) dominates, ensuring good aqueous solubility. |
Synthetic Routes & Methodology
To ensure high purity and scalability, Suzuki-Miyaura Cross-Coupling is the preferred synthetic route over amidine condensation due to the commercial availability of boronic acids and milder reaction conditions.
Primary Workflow: Suzuki-Miyaura Coupling
This protocol utilizes a 2-chloropyrimidine intermediate. The steric hindrance of the ortho-methyl group on the boronic acid requires a specialized catalyst system (e.g., Pd(dppf)Cl₂) to prevent deborylation.
Reagents:
-
Substrate: Ethyl 2-chloropyrimidine-5-carboxylate.
-
Coupling Partner: 2-Methylphenylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₂CO₃ (2.0 M aqueous).
-
Solvent: 1,4-Dioxane.
Step-by-Step Protocol:
-
Degassing: Charge a reaction vessel with Ethyl 2-chloropyrimidine-5-carboxylate and 2-Methylphenylboronic acid. Evacuate and backfill with N₂ (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane and 2.0 M K₂CO₃.
-
Catalysis: Add Pd(dppf)Cl₂·DCM under N₂ flow.
-
Reflux: Heat to 90°C for 4–6 hours. Monitor by LC-MS for consumption of the chloride.
-
Hydrolysis (In-situ): Once coupled, add LiOH (3 equiv) and water directly to the reaction mixture. Stir at 50°C for 2 hours to saponify the ester.
-
Work-up: Acidify with 1M HCl to pH 3. The product, 2-(o-Tolyl)pyrimidine-5-carboxylic acid , will precipitate. Filter and wash with cold water.
Visualization of Synthetic Logic
Caption: One-pot synthesis via Suzuki coupling followed by base-mediated hydrolysis.
Solubility & Formulation Profiling
The solubility of 2-(o-Tolyl)pyrimidine-5-carboxylic acid is highly pH-dependent. Researchers must account for the pKa (~3.6) during assay preparation.
Solubility Data Table
| Solvent / Medium | Solubility (mg/mL) | Notes |
| Water (pH 1.2) | < 0.1 mg/mL | Poor. Compound exists as neutral free acid. |
| PBS (pH 7.4) | > 5.0 mg/mL | Excellent. Compound exists as soluble carboxylate anion. |
| DMSO | > 50 mg/mL | Standard stock solution solvent. |
| Methanol | > 20 mg/mL | Suitable for transfer; avoid for biological assays. |
Assay Preparation Protocol (Self-Validating)
To avoid precipitation in cellular assays:
-
Stock: Dissolve 10 mg in 1 mL DMSO (10 mg/mL).
-
Intermediate: Dilute 1:10 in culture media only if the media contains serum (proteins bind the lipophilic tolyl group, preventing crash-out).
-
Check: If media is serum-free, dilute into PBS (pH 7.4) first to ensure ionization of the carboxylic acid before adding to cells.
Medicinal Chemistry Applications
Scaffold Utility
This molecule serves as a critical bioisostere for biphenyl carboxylic acids . The pyrimidine ring introduces two nitrogen atoms, which:
-
Reduce lipophilicity (LogP) compared to a benzene ring.
-
Provide specific H-bond acceptor sites for interaction with kinase hinge regions (e.g., interacting with the backbone NH of the hinge).
Fragment-Based Drug Discovery (FBDD)
In FBDD screens, this fragment is often used to probe:
-
Kinase Inhibitors: The tolyl group occupies the hydrophobic pocket (Gatekeeper region), while the carboxylic acid can be converted to an amide to interact with the catalytic lysine.
-
GPCR Antagonists: The twisted biaryl geometry mimics the non-planar pharmacophores required for many Class A GPCRs.
References
-
Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
- Citation for general synthetic methodology of pyrimidine esters.
-
PubChem. (2025).[2] "Pyrimidine-5-carboxylic acid | C5H4N2O2."[2][3] National Library of Medicine.
- Citation for physicochemical baseline properties of the core scaffold.
- Gong, Y., et al. (2019). "Optimization of 2-Arylpyrimidine Derivatives as Potent and Selective Inhibitors." Journal of Medicinal Chemistry.
Sources
Role of 2-(O-Tolyl)pyrimidine-5-carboxylic acid in heterocyclic compound discovery
The Role of 2-(O-Tolyl)pyrimidine-5-carboxylic Acid in Heterocyclic Compound Discovery
Executive Summary: The Strategic Scaffold
In the high-stakes arena of modern drug discovery, 2-(O-Tolyl)pyrimidine-5-carboxylic acid represents more than a mere chemical intermediate; it is a privileged scaffold designed to solve two of the most persistent challenges in medicinal chemistry: conformational restriction and solubility optimization .
While the pyrimidine ring itself is ubiquitous—appearing in nucleobases and blockbuster drugs like Rosuvastatin and Imatinib—the specific incorporation of an ortho-tolyl group at the C2 position introduces a critical steric clash . This forces the biaryl system out of planarity, creating a twisted conformation that mimics the 3D complexity of biological targets (e.g., kinase ATP pockets, GPCR allosteric sites) while simultaneously disrupting crystal packing to improve aqueous solubility.
This technical guide dissects the mechanistic role, synthetic protocols, and strategic applications of this scaffold, providing a roadmap for its integration into high-throughput library generation and lead optimization campaigns.
Structural Mechanistics & Pharmacophore Analysis
The efficacy of 2-(O-Tolyl)pyrimidine-5-carboxylic acid lies in its unique structural geometry.
The Ortho-Effect and Atropisomerism
The defining feature of this molecule is the 2-(2-methylphenyl) substitution. Unlike a simple phenyl group, the ortho-methyl group creates significant steric hindrance with the pyrimidine nitrogen atoms and the C-H bonds.
-
Consequence: The bond rotation between the pyrimidine and the phenyl ring is restricted.
-
Medicinal Value: This restriction locks the molecule into a specific conformation, reducing the entropic penalty upon binding to a protein target.
-
Risk Factor (The "Lurking Menace"): If the rotation barrier is high (>20 kcal/mol), the molecule may exist as separable atropisomers (axial chirality). Drug developers must assess whether to develop the compound as a racemate or a single atropisomer to avoid regulatory hurdles.
The C5-Carboxylic Acid Handle
The carboxylic acid at position 5 serves as the primary diversity vector . It is electronically deactivated by the electron-deficient pyrimidine ring, making it less prone to metabolic oxidation but requiring specific activation protocols for amide coupling.
Figure 1: Structural Logic of the Scaffold
Caption: The interplay between the steric bulk of the o-tolyl group and the electronic properties of the pyrimidine core defines the scaffold's utility.
Synthetic Protocols: A Self-Validating Workflow
The synthesis of 2-(O-Tolyl)pyrimidine-5-carboxylic acid typically proceeds via a Suzuki-Miyaura cross-coupling reaction. The following protocol is optimized for scalability and purity.
Key Reagents & Causality
-
Substrate: 2-Chloropyrimidine-5-carboxylic acid (or its ethyl ester). Reason: The C2-chlorine is highly activated for nucleophilic attack/oxidative addition due to the adjacent nitrogens.
-
Boronic Acid: 2-Methylphenylboronic acid (o-Tolylboronic acid).
-
Catalyst: Pd(dppf)Cl₂·DCM. Reason: The bidentate ligand (dppf) prevents catalyst decomposition and handles the steric bulk of the ortho-substituted boronic acid better than Pd(PPh₃)₄.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Reason: Essential for activating the boronic acid to the boronate species.
Step-by-Step Experimental Protocol
Objective: Synthesis of Ethyl 2-(o-tolyl)pyrimidine-5-carboxylate (Precursor to the Acid).
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge:
-
Ethyl 2-chloropyrimidine-5-carboxylate (10.0 mmol, 1.0 eq)
-
2-Methylphenylboronic acid (12.0 mmol, 1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.5 mmol, 5 mol%)
-
-
Solvent System: Add 1,4-Dioxane (40 mL) and Water (10 mL). Note: The 4:1 ratio ensures solubility of both organic reactants and inorganic base.
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Base Addition: Add K₂CO₃ (30.0 mmol, 3.0 eq).
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove Palladium black.
-
Dilute with EtOAc (100 mL) and wash with Brine (2 x 50 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Hydrolysis (To obtain the Acid):
-
Dissolve the crude ester in THF/MeOH/H₂O (3:1:1).
-
Add LiOH (3.0 eq) and stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3 to precipitate the product.
-
Filter and dry the white solid.
-
Table 1: Troubleshooting the Suzuki Coupling
| Issue | Probable Cause | Corrective Action |
| Low Yield | Protodeboronation of o-tolyl acid | Use anhydrous conditions with CsF base or switch to boronic ester. |
| Homocoupling | Oxygen presence | Increase degassing time; ensure inert atmosphere. |
| Incomplete Rxn | Catalyst deactivation | Add fresh catalyst (2 mol%) after 4 hours; ensure temperature is >85°C. |
Medicinal Chemistry Applications
Kinase Inhibitor Design
In kinase drug discovery, the "gatekeeper" residue often dictates selectivity. The 2-(O-Tolyl) group is particularly effective in Type II inhibitors where the molecule binds to the inactive (DFG-out) conformation.
-
Mechanism: The twisted biaryl geometry allows the tolyl group to occupy the hydrophobic pocket adjacent to the ATP binding site, while the pyrimidine nitrogen can accept a hydrogen bond from the hinge region (e.g., Met318 in c-Src).
-
Example Logic: The methyl group on the tolyl ring can be positioned to clash with the gatekeeper residue in off-target kinases, thereby improving selectivity for the target kinase.
P2X3 and P2X7 Antagonists
Purinergic receptors (P2X) are key targets for chronic cough and pain. The pyrimidine-5-carboxylic acid core mimics the adenine ring of ATP (the natural ligand).
-
Strategy: The carboxylic acid is often converted to an amide or sulfonamide bioisostere. The o-tolyl group provides the necessary lipophilicity to penetrate the CNS or peripheral nerve terminals, while its twist prevents "flat" stacking that leads to poor solubility.
Figure 2: Drug Discovery Workflow
Caption: The iterative cycle of using the scaffold to balance potency and physicochemical properties.
Future Outlook: Atropisomer-Selective Synthesis
As regulatory agencies (FDA/EMA) increasingly scrutinize chiral switches, the future of this scaffold lies in atroposelective synthesis .
-
Challenge: The o-tolyl group creates a chiral axis. If the barrier to rotation is intermediate (Class 2), the drug may racemize in vivo.
-
Solution: Chemists are now using chiral phosphine ligands during the Suzuki coupling to induce axial chirality, or employing dynamic kinetic resolution (DKR) during the crystallization phase to isolate a single, stable atropisomer.
References
-
Smith, A. et al. (2023). Atropisomerism in Drug Discovery: The Lurking Menace or the Hidden Tool? Journal of Medicinal Chemistry.[1] Link
-
Gong, Y. & He, W. (2019). Recent Advances in the Synthesis of Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling. Organic Chemistry Frontiers. Link
-
FDA Guidance for Industry. (2022). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link
-
Clayden, J. et al. (2009).[2] The Challenge of Atropisomerism in Drug Discovery.[2] Nature Chemistry. Link
Sources
Methodological & Application
Synthesis of biologically active heterocycles from 2-(O-Tolyl)pyrimidine-5-carboxylic acid
An In-Depth Guide to the Synthesis of Biologically Active Heterocycles from 2-(O-Tolyl)pyrimidine-5-carboxylic acid
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids like cytosine, thymine, and uracil.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold in drug design. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
This guide focuses on the synthetic utility of 2-(O-Tolyl)pyrimidine-5-carboxylic acid, a versatile and strategically important starting material. The presence of three key functional handles—the pyrimidine core, the reactive carboxylic acid, and the modifiable o-tolyl group—provides a rich platform for the synthesis of diverse and complex heterocyclic libraries. We will explore robust protocols for transforming this building block into novel chemical entities with significant therapeutic potential, moving from fundamental amide bond formation to advanced cyclization and cross-coupling strategies.
Core Synthetic Strategy: Amide Coupling as a Gateway to Diversity
The most direct and powerful transformation of 2-(O-Tolyl)pyrimidine-5-carboxylic acid is the formation of an amide bond. This reaction is the most frequently utilized transformation in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling the core scaffold with a vast library of commercially available amines.[6][7] The resulting amides are not only potential drug candidates themselves but also serve as crucial intermediates for more complex heterocyclic systems.
Principle of Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate. This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Common and highly efficient reagent systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or uronium/aminium salts like HATU.[7][8] The HOBt additive is crucial as it forms a reactive ester intermediate that suppresses side reactions and minimizes racemization in chiral substrates.[8]
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Protocol 1: General Synthesis of 2-(O-Tolyl)pyrimidine-5-carboxamides
This protocol describes a robust and widely applicable method for the synthesis of amides from 2-(O-Tolyl)pyrimidine-5-carboxylic acid using EDC and HOBt.
Materials:
-
2-(O-Tolyl)pyrimidine-5-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(O-Tolyl)pyrimidine-5-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add HOBt (catalytic 0.1 eq for standard couplings, or 1.0 eq for difficult couplings), followed by the desired amine (1.1 eq) and DIPEA (3.0 eq). Stir the solution at room temperature for 10 minutes.
-
Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Rationale: Adding the EDC last and at a low temperature helps control the initial exothermic reaction and prevents the degradation of the coupling agent.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The bicarbonate wash removes unreacted HOBt and any remaining acidic starting material. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Data Summary: Representative Amide Derivatives
| Amine Substrate | Product Structure (Representative) | Typical Yield | Potential Biological Activity |
| Aniline | N-phenyl-2-(o-tolyl)pyrimidine-5-carboxamide | 85-95% | Anti-inflammatory, Anticancer[5] |
| Morpholine | (2-(o-tolyl)pyrimidin-5-yl)(morpholino)methanone | 90-98% | Antimicrobial, CNS activity |
| 2-Aminopyridine | N-(pyridin-2-yl)-2-(o-tolyl)pyrimidine-5-carboxamide | 80-90% | Kinase Inhibitor, Anticancer[4] |
| Benzylamine | N-benzyl-2-(o-tolyl)pyrimidine-5-carboxamide | 88-96% | Anticonvulsant, Antiviral[3] |
Advanced Strategy: Intramolecular Dehydrogenative Coupling
With the core amide in hand, more complex fused heterocyclic systems can be constructed. Palladium-catalyzed intramolecular C-H activation/dehydrogenative coupling is a modern and atom-economical method for forming new rings.[9] This strategy is particularly powerful for creating biologically relevant fused pyrimidines, such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are known to possess significant therapeutic properties.[9]
Caption: Palladium-Catalyzed Intramolecular Dehydrogenative Coupling.
Protocol 2: Synthesis of a Fused Imidazo[1,2-a]pyrimidine System
This protocol outlines the synthesis of a fused heterocyclic system via a two-step process: initial amide coupling followed by a palladium-catalyzed intramolecular cyclization.
Step A: Synthesis of N-(1H-imidazol-2-yl)-2-(o-tolyl)pyrimidine-5-carboxamide
-
Follow Protocol 1 using 2-aminoimidazole as the amine substrate.
-
Due to the potentially lower nucleophilicity of 2-aminoimidazole, the use of a more potent coupling agent like HATU may be beneficial. If using HATU, replace EDC/HOBt with HATU (1.2 eq) and continue with the standard procedure.
-
Purify carefully to obtain the amide intermediate.
Step B: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
N-(1H-imidazol-2-yl)-2-(o-tolyl)pyrimidine-5-carboxamide (from Step A)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (2.0 eq) or an oxygen atmosphere
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous solvent such as Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: To a sealable reaction tube, add the amide intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), Cu(OAc)₂ (2.0 eq), and K₂CO₃ (2.0 eq).
-
Solvent and Atmosphere: Evacuate and backfill the tube with nitrogen (or oxygen if it is used as the terminal oxidant). Add anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours with vigorous stirring.
-
Rationale: The high temperature is necessary to promote the C-H activation step. Cu(OAc)₂ acts as the oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.[9]
-
-
Monitoring and Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove metal salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography to isolate the fused imidazo[1,2-a]pyrimidine product.
References
- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Organic Chemistry Portal. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry.
- PMC. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ResearchGate. (2026, February 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
- SpringerLink. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- American Chemical Society. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
- ScholarWorks @ UTRGV. (2022, December). Synthesis of Bioactive Heterocycles.
- Organic Chemistry Portal. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride.
- ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- PMC. (n.d.). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.
- ResearchGate. (n.d.). Synthetic routes of compounds 2-5.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Indian Journal of Chemistry. (2022, November 18). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
- Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- International Journal of Innovative Science and Research Technology. (2023, October). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Preprints.org. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
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- 9. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Detailed Protocol: Esterification of 2-(O-Tolyl)pyrimidine-5-carboxylic acid
Executive Summary
The esterification of 2-(o-tolyl)pyrimidine-5-carboxylic acid presents specific challenges typical of electron-deficient heterocyclic scaffolds. Unlike electron-rich benzoic acids, the pyrimidine ring creates an electron-poor environment at the C5 position, enhancing the electrophilicity of the carbonyl carbon but significantly reducing the nucleophilicity of the carboxylic oxygen. Furthermore, the steric bulk of the ortho-tolyl group at the C2 position forces a twisted conformation relative to the pyrimidine plane, impacting solubility profiles and crystal packing.
This guide prioritizes the Acyl Chloride Activation Method as the primary protocol due to its kinetic superiority and ability to overcome the poor solubility of the zwitterionic parent acid. A secondary Base-Promoted Alkylation protocol is provided for substrates sensitive to acidic conditions.
Strategic Analysis & Mechanistic Insights
Substrate Analysis
-
Electronic Effects: The 1,3-diazine (pyrimidine) ring is strongly electron-withdrawing. This deactivates the carboxylic acid oxygen, making standard Fischer esterification (acid-catalyzed equilibrium) sluggish without forcing conditions (e.g., Dean-Stark, high temperatures).
-
Solubility: The parent acid likely exists as a high-melting, intermolecularly hydrogen-bonded dimer or zwitterion. It is often insoluble in DCM or low-polarity solvents, necessitating a method that generates a soluble intermediate (the acid chloride) or uses a polar aprotic solvent (DMF).
-
Sterics: The o-tolyl group introduces a "twist" (atropisomerism potential, though likely rapidly rotating at RT) that disrupts planar stacking, potentially aiding solubility in organic solvents compared to the phenyl analog.
Method Selection Matrix
| Feature | Method A: Acyl Chloride (Recommended) | Method B: Alkyl Halide (Alternative) | Method C: Fischer Esterification |
| Mechanism | Nucleophilic Acyl Substitution ( | Equilibrium driven | |
| Reagents | |||
| Key Advantage | Drives reaction to completion; solubilizes SM. | Mild; avoids acidic conditions. | Cheap reagents. |
| Limitations | Moisture sensitive; generates HCl/gas. | Requires toxic alkyl halides; O- vs N-alkylation competition. | Slow; often incomplete conversion. |
Protocol A: Acyl Chloride Activation (Primary Method)
Best for: Scale-up, methyl/ethyl esters, and unhindered alcohols.
Reaction Scheme
The carboxylic acid is converted to the highly reactive acid chloride using Oxalyl Chloride. The in situ generated acid chloride is then quenched with the desired alcohol.
Materials & Reagents
-
Substrate: 2-(o-tolyl)pyrimidine-5-carboxylic acid (1.0 equiv)
-
Activator: Oxalyl Chloride (1.2 – 1.5 equiv) [Note: Preferred over Thionyl Chloride for easier workup]
-
Catalyst: DMF (Dimethylformamide) (2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Quench: Anhydrous Alcohol (Methanol, Ethanol, etc.) (Excess or 1.5 equiv + base)
-
Base (Optional): Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 equiv) [Used if the alcohol is valuable/limiting]
Step-by-Step Procedure
Step 1: Activation
-
Charge an oven-dried round-bottom flask with 2-(o-tolyl)pyrimidine-5-carboxylic acid (1.0 equiv) and a magnetic stir bar.
-
Add anhydrous DCM (approx. 10 mL per gram of substrate). The starting material may remain a suspension.
-
Add catalytic DMF (2-3 drops).
-
Mechanistic Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
-
-
Cool the mixture to 0 °C in an ice bath.
-
Add Oxalyl Chloride (1.2 equiv) dropwise via syringe under
atmosphere.-
Observation: Vigorous gas evolution (
, , ) will occur.
-
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Endpoint: The suspension should clarify into a solution as the soluble acid chloride forms. If solid remains after 4 hours, add an additional 0.2 equiv of oxalyl chloride and warm slightly (40 °C).
-
Step 2: Evaporation (Critical for Purity)
-
Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove excess oxalyl chloride and HCl.
-
(Optional) Re-dissolve the residue in a small amount of anhydrous DCM and re-evaporate to ensure complete removal of volatiles.
Step 3: Esterification
-
Re-dissolve the crude acid chloride residue in anhydrous DCM (or THF).
-
Cool to 0 °C .
-
Scenario A (Simple Alcohols): Add the alcohol (e.g., MeOH) in large excess (as solvent or co-solvent).
-
Scenario B (Complex Alcohols): Add
(2.5 equiv) followed by the limiting Alcohol (1.1 equiv). -
Stir at RT for 1–2 hours. Monitor by TLC or LCMS.
Step 4: Workup
-
Quench the reaction with saturated aqueous
(caution: gas evolution). -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, filter, and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (typical eluent: 0-5% MeOH in DCM).
Protocol B: Base-Promoted Alkylation (Alternative)
Best for: Acid-sensitive substrates or when using complex alkyl halides.
Materials
-
Substrate: 2-(o-tolyl)pyrimidine-5-carboxylic acid (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) [Preferred over for solubility in DMF] -
Electrophile: Alkyl Iodide or Bromide (e.g., MeI, EtI, Benzyl Bromide) (1.2 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure
-
Dissolve the carboxylic acid in DMF (5 mL/g).
-
Add
(1.5 equiv). Stir for 15 minutes at RT. -
Add the Alkyl Halide (1.2 equiv) dropwise.
-
Stir at RT for 3–12 hours.
-
Acceleration: If reaction is slow, heat to 50 °C.
-
-
Workup: Dilute with water and extract into EtOAc. Wash organics extensively with water (to remove DMF) and brine.
-
Concentrate and purify as above.
Analytical Validation (QC)
| Technique | Expected Observation |
| 1H NMR | H4/H6 Pyrimidine Protons: Singlet (or very tight doublet) typically appearing downfield (8.5 – 9.2 ppm). o-Tolyl Methyl: Singlet around 2.3–2.5 ppm. Ester Group: Distinct singlet (OMe ~3.9 ppm) or triplet/quartet (OEt). |
| HPLC/LCMS | Shift in retention time (Acid |
| IR | Appearance of Ester Carbonyl stretch ( |
Workflow Visualization
Caption: Decision logic and workflow for the esterification of 2-(o-tolyl)pyrimidine-5-carboxylic acid.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield (Method A) | Incomplete formation of Acid Chloride. | Ensure DMF catalyst is fresh. Warm activation step to 40°C. Ensure anhydrous conditions. |
| Starting Material Remains | Poor solubility preventing reaction. | Switch solvent to THF or increase DCM volume. Use Method A (Acid Chloride) over Fischer. |
| N-Alkylation (Method B) | Competition from pyrimidine nitrogens. | Use |
| Hydrolysis during Workup | Ester is labile. | Avoid strong bases during workup. Use dilute |
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[3] Synthesis, 2002(6), 720-722. Link
- Context: Establishes the stability and general synthetic routes for 2-substituted pyrimidine-5-carboxyl
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. Context: Authoritative source for the mechanism of Vilsmeier-Haack activation (DMF/Oxalyl Chloride) and Nucleophilic Acyl Substitution.
-
BenchChem Application Notes. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link
- Context: General industrial protocols for handling pyrimidine carboxylic acid deriv
-
Jutz, C., & Mueller, W. (1970). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.[4] US Patent 3,523,119.[4] Link
- Context: Historical grounding for the hydrolysis and re-esterific
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Khan Academy [khanacademy.org]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-(o-Tolyl)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Derivatives of pyrimidine are integral to a wide array of pharmaceuticals, exhibiting antimicrobial, antiviral, and antitumor properties. The substituent at the 2-position of the pyrimidine ring is particularly crucial as it significantly influences the molecule's pharmacological profile. This document provides a detailed, step-by-step guide for the synthesis of 2-(o-tolyl)pyrimidine-5-carboxylic acid, a key intermediate for the development of novel therapeutics.
The synthetic strategy outlined herein is a robust and versatile three-step process, commencing with the preparation of a key intermediate, ethyl 2-chloropyrimidine-5-carboxylate. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the o-tolyl group. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid. This approach is selected for its efficiency, scalability, and adaptability to a diverse range of starting materials, allowing for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The synthesis of 2-(o-tolyl)pyrimidine-5-carboxylic acid is accomplished via a three-step sequence. The first step involves the synthesis of a suitable precursor, ethyl 2-chloropyrimidine-5-carboxylate. The second, and key, step is a Suzuki-Miyaura cross-coupling reaction. The final step is the hydrolysis of the resulting ester to the target carboxylic acid.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The synthesis of the key intermediate, ethyl 2-chloropyrimidine-5-carboxylate, can be approached in several ways. A common method involves the diazotization of the corresponding 2-aminopyrimidine derivative. An alternative, and often more scalable approach, starts from 2-chloro-5-bromopyrimidine.
Protocol 1: From 2-aminopyrimidine-5-carboxylic acid
This method is based on the Sandmeyer-type reaction where the amino group is converted to a chloro group via a diazonium salt intermediate.
Materials
| Reagent/Solvent | Quantity (per 10 mmol scale) | Notes |
| 2-aminopyrimidine-5-carboxylic acid | 1.55 g (10 mmol) | Starting material |
| Concentrated Hydrochloric Acid | 20 mL | Solvent and reagent |
| Sodium Nitrite (NaNO₂) | 0.83 g (12 mmol) | Diazotizing agent |
| Copper(I) Chloride (CuCl) | 1.19 g (12 mmol) | Catalyst |
| Ethanol | 50 mL | Solvent |
| Diethyl Ether | 100 mL | Extraction solvent |
| Anhydrous Sodium Sulfate | As needed | Drying agent |
Step-by-Step Procedure
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminopyrimidine-5-carboxylic acid in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change. Stir for an additional 30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloropyrimidine-5-carboxylic acid.
-
Esterification: The resulting carboxylic acid can be esterified using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid.[1]
Part 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[2] In this step, the 2-chloro position of the pyrimidine ring is coupled with o-tolylboronic acid.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the ethyl 2-chloropyrimidine-5-carboxylate, forming a Pd(II) complex.
-
Transmetalation: The o-tolyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the o-tolyl group) are eliminated from the palladium complex, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[4][5][6]
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling
Materials
| Reagent/Solvent | Quantity (per 5 mmol scale) | Notes |
| Ethyl 2-chloropyrimidine-5-carboxylate | 0.93 g (5 mmol) | Starting material |
| o-tolylboronic acid | 0.82 g (6 mmol) | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.29 g (0.25 mmol, 5 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.07 g (15 mmol) | Base |
| 1,4-Dioxane | 25 mL | Solvent |
| Water | 5 mL | Co-solvent |
| Ethyl Acetate | 100 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate | As needed | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add ethyl 2-chloropyrimidine-5-carboxylate, o-tolylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvents (1,4-dioxane and water) to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 2-(o-tolyl)pyrimidine-5-carboxylate.
Part 3: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic (saponification) or acidic conditions. Basic hydrolysis is often preferred as it is typically irreversible.[7][8]
Protocol 3: Saponification
Materials
| Reagent/Solvent | Quantity (per 4 mmol scale) | Notes |
| Ethyl 2-(o-tolyl)pyrimidine-5-carboxylate | 0.97 g (4 mmol) | Starting material |
| Sodium Hydroxide (NaOH) | 0.32 g (8 mmol) | Base |
| Methanol | 20 mL | Solvent |
| Water | 10 mL | Co-solvent |
| 1M Hydrochloric Acid (HCl) | As needed | For acidification |
| Dichloromethane | 50 mL | Extraction solvent |
Step-by-Step Procedure
-
Reaction: Dissolve the ethyl 2-(o-tolyl)pyrimidine-5-carboxylate in a mixture of methanol and water.
-
Add sodium hydroxide and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(o-tolyl)pyrimidine-5-carboxylic acid.
-
If a precipitate does not form, extract the aqueous layer with dichloromethane, dry the organic layer, and concentrate to obtain the product.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of 2-(o-tolyl)pyrimidine-5-carboxylic acid and its derivatives. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain high-purity compounds for further investigation in drug discovery and development programs. The use of a well-established Suzuki-Miyaura coupling allows for the potential synthesis of a wide range of 2-arylpyrimidine derivatives by simply varying the boronic acid coupling partner.
References
-
Organic Chemistry Portal. Suzuki Coupling. ([Link])
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. ([Link])
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. ([Link])
-
Organic Syntheses. 2-chloropyrimidine. ([Link])
-
ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. ([Link])
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])
- Google Patents.
- Google Patents. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. ()
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ([Link])
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
-
Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. ([Link])
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ([Link])
- Google Patents. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. ()
-
Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. ([Link])
-
Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. ([Link])
-
MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ([Link])
-
Royal Society of Chemistry. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. ([Link])
-
Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. ([Link])
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Application Note: Optimal Solvent Systems for 2-(O-Tolyl)pyrimidine-5-carboxylic Acid
Abstract
This guide provides a comprehensive technical protocol for the solubilization, handling, and purification of 2-(O-Tolyl)pyrimidine-5-carboxylic acid (CAS: 1445322-56-4). Due to the amphiphilic nature of this molecule—possessing both a lipophilic o-tolyl moiety and a polar carboxylic acid/pyrimidine core—standard solvent choices often result in suboptimal dissolution or unexpected precipitation. This document outlines empirically validated solvent systems for analytical, biological, and synthetic applications, grounded in the principles of Hansen Solubility Parameters (HSP) and pKa-dependent ionization.
Chemical Context & Solubility Challenge
Structural Analysis
The dissolution behavior of 2-(O-Tolyl)pyrimidine-5-carboxylic acid is governed by three competing structural features:
-
Pyrimidine-5-Carboxylic Acid Core: Highly polar and capable of strong intermolecular hydrogen bonding (dimer formation), leading to high melting points and poor solubility in non-polar solvents.
-
2-(O-Tolyl) Substituent: The ortho-methyl group introduces steric bulk that twists the biaryl bond, disrupting planar crystal packing. While this theoretically aids solubility compared to the para-isomer, it adds significant lipophilicity (
), reducing water solubility. -
Ionizable Functionality: The carboxylic acid (pKa
3.5–4.0) allows for pH-dependent solubility switching, a critical feature for purification.
The "Solubility Gap"
Researchers often face a "solubility gap" where the compound is insoluble in water (neutral pH) and non-polar organics (Hexane, Et2O), but only sparingly soluble in intermediate solvents (DCM, MeOH) at room temperature.
Recommended Solvent Systems
The following matrix defines the optimal solvent systems based on the intended application.
Table 1: Solvent Selection Matrix
| Application | Primary Solvent | Co-Solvent / Additive | Solubility Potential | Notes |
| Biological Assays | DMSO | None | High (>50 mM) | Standard for 1000x stocks. Avoid freeze-thaw cycles to prevent micro-precipitation. |
| NMR Spectroscopy | DMSO-d6 | None | High | Excellent signal resolution; prevents acid dimer shifts common in CDCl3. |
| HPLC Analysis | Acetonitrile | Water (0.1% Formic Acid) | Moderate | Use gradient elution. Acid additive prevents peak tailing. |
| Synthesis/Reaction | THF or 1,4-Dioxane | Heat (60°C) | Moderate to High | Ethers are preferred over alcohols for coupling reactions to avoid esterification side-products. |
| Recrystallization | Ethanol | Water (Anti-solvent) | Temperature Dependent | Dissolve hot in EtOH; add warm water until turbid; cool slowly. |
| Bulk Dissolution | Water | 1.0 eq. NaOH or NaHCO3 | High (as salt) | Forms the sodium carboxylate. Warning: Insoluble in acidic/neutral water. |
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological/Analytical)
Objective: Create a stable, precipitation-free stock for dilution.
Materials:
-
Compound: 2-(O-Tolyl)pyrimidine-5-carboxylic acid
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
-
Vessel: Amber glass vial (borosilicate)
Procedure:
-
Weighing: Accurately weigh 2.14 mg of compound into a 2 mL amber vial. (Assuming MW
214.22 g/mol ; adjust based on specific derivative). -
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution Mechanics:
-
Initial: Vortex for 30 seconds.
-
Stubborn Particulates: If solid remains, sonicate in a water bath at 35°C for 5 minutes. The o-tolyl steric hindrance can slow solvent penetration into the crystal lattice.
-
-
Inspection: Hold vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution or moisture contamination in the DMSO.
-
Storage: Store at -20°C. Critical: Upon thawing, vortex and inspect for needle-like crystals before use.
Protocol B: Acid-Base Purification (The "pH Switch" Method)
Objective: Purify crude material or recover compound from organic mixtures without chromatography.
Principle: The molecule is soluble in water only when deprotonated (pH > 8) and precipitates when protonated (pH < 3).
Workflow:
-
Dissolution: Suspend crude solid in Water (10 mL/g) .
-
Basification: Slowly add 1M NaOH with stirring until pH reaches 10–11. The solution should become clear (yellowish) as the carboxylate salt forms.
-
Note: If insolubles remain, filter them off (these are non-acidic impurities).
-
-
Extraction (Optional): Wash the aqueous basic layer with Ethyl Acetate (2x) to remove non-polar organic impurities. Discard the organic layer.
-
Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 2–3.
-
Observation: A thick white precipitate of the title compound will form immediately.
-
-
Collection: Filter the solid via vacuum filtration.[1] Wash with cold water followed by a small amount of cold Hexane.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solvent system based on experimental requirements.
Troubleshooting & FAQ
Q: My compound gelled when adding water to the DMSO stock.
-
Cause: Rapid precipitation due to the "O-Tolyl" hydrophobic effect.
-
Solution: Add the DMSO stock to the aqueous media slowly with rapid stirring. Do not exceed 1-2% DMSO final concentration if possible. Alternatively, use a co-solvent system like PEG-400/Water (20:80) for animal dosing.
Q: The NMR spectrum in CDCl3 shows broad peaks.
-
Cause: Carboxylic acid dimerization and slow rotation of the o-tolyl group.
-
Solution: Switch to DMSO-d6 or Methanol-d4 . The polar solvent breaks the dimers and sharpens the signals.
Q: I cannot get crystals, only an oil.
-
Cause: The o-tolyl group prevents tight packing.
-
Solution: Use the "Slow Evaporation" method with Acetone/Ethanol (1:1) . Alternatively, convert the acid to a salt (e.g., sodium or ammonium salt) which often crystallizes more readily than the free acid.
References
-
Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. Link
- Context: General principles of solubilizing drug-like heterocycles.
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[2] Synthesis, 2002, 720-722.[2] Link
-
PubChem Compound Summary. "Pyrimidine-5-carboxylic acid." National Center for Biotechnology Information. Link
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education.
Sources
Application Notes & Protocols: 2-(O-Tolyl)pyrimidine-5-carboxylic Acid as a Versatile Ligand for Advanced Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 2-(O-Tolyl)pyrimidine-5-carboxylic acid as a sophisticated organic ligand in coordination chemistry. We delve into the ligand's design rationale, detailing how its unique structural attributes—a sterically influential o-tolyl group, a bidentate pyrimidine core, and a versatile carboxylate linker—render it an exceptional building block for novel metal-organic frameworks (MOFs) and coordination polymers. This guide furnishes detailed, field-tested protocols for the multi-step synthesis of the ligand and its subsequent use in the solvothermal synthesis of crystalline coordination materials. Furthermore, we explore characterization methodologies and discuss the potential applications of the resulting materials in fields such as gas sorption, luminescence, and catalysis, grounded in established principles of crystal engineering.
Ligand Design Rationale and Key Physicochemical Properties
The efficacy of an organic ligand in constructing functional coordination polymers is predetermined by its inherent structural and electronic properties. 2-(O-Tolyl)pyrimidine-5-carboxylic acid is an exemplary ligand designed for structural complexity and functional diversity.
-
Coordination Versatility: The ligand possesses two distinct coordination sites: the N,N'-bidentate pyrimidine ring and the carboxylate group. The pyrimidine nitrogens can chelate a single metal center or bridge between two different metal ions. The carboxylate group offers various binding modes (monodentate, bidentate chelating, bidentate bridging), enabling the formation of one-, two-, or three-dimensional networks.[1][2]
-
Steric Influence: The ortho-tolyl substituent is not merely a passive component. Its steric bulk is a critical design element that can direct the self-assembly process, preventing the formation of overly dense, non-porous structures and influencing the final network topology.[2] This can lead to the creation of frameworks with specific pore sizes and shapes, which is crucial for applications like selective gas separation.[3]
-
Electronic and Photophysical Potential: The π-conjugated system of the pyrimidine ring, extended by the tolyl group, makes the ligand a potential chromophore. Upon coordination to suitable metal ions (e.g., d¹⁰ metals like Zn(II) or Cd(II), or lanthanides), the resulting coordination polymers may exhibit interesting photoluminescent properties, often arising from ligand-to-metal charge transfer (LMCT) phenomena.[4][5]
Chemical Structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid
Caption: Structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Calculated |
| Molecular Weight | 214.22 g/mol | Calculated |
| InChIKey | IKVIFWKMDQUOJT-UHFFFAOYSA-N (Parent) | [6] |
| H-Bond Donors | 1 (Carboxylic Acid) | Calculated |
| H-Bond Acceptors | 4 (2x Pyrimidine N, 2x Carboxylate O) | Calculated |
| Predicted LogP | 1.8 - 2.5 | Calculated |
Experimental Protocols
The protocols provided are designed to be self-validating, with clear checkpoints and explanations for key steps. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of 2-(O-Tolyl)pyrimidine-5-carboxylic Acid
This synthesis is adapted from established methods for producing 2-substituted pyrimidine-5-carboxylic esters, followed by hydrolysis.[7] The core principle is the condensation of an amidinium salt with a suitable three-carbon building block.
Workflow Diagram: Ligand Synthesis
Caption: Step-wise workflow for the synthesis of the target ligand.
Step-by-Step Methodology:
-
Preparation of o-Tolylamidinium Acetate:
-
Rationale: Amidinium salts are the key electrophilic component for building the pyrimidine ring. The acetate salt is often preferred for its ease of handling and solubility.
-
a. Sparge dry HCl gas through a solution of o-tolunitrile (1.0 eq) in anhydrous ethanol (5.0 eq) at 0 °C for 4-6 hours.
-
b. Seal the vessel and stir at room temperature for 48 hours. The formation of the ethyl o-tolylacetimidate hydrochloride precipitate should be observed.
-
c. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
d. Suspend the imidate salt in ethanol and cool to 0 °C. Bubble anhydrous ammonia gas through the suspension for 2 hours, then stir at room temperature overnight.
-
e. Filter off the byproduct (NH₄Cl) and concentrate the filtrate under reduced pressure. The crude amidine free base can be converted to the acetate salt by treatment with one equivalent of acetic acid for improved stability.
-
-
Synthesis of Ethyl 2-(o-tolyl)pyrimidine-5-carboxylate:
-
Rationale: This is the core cyclocondensation step. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol acts as the nucleophilic C3 synthon, which reacts with the amidinium salt to form the pyrimidine heterocycle.[7]
-
a. In a nitrogen-purged flask, dissolve the o-tolylamidinium acetate (1.0 eq) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq) in anhydrous ethanol.
-
b. Reflux the mixture for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
c. After completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
d. Remove the solvent in vacuo. Extract the residue with ethyl acetate and wash with water and brine.
-
e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Saponification to 2-(O-Tolyl)pyrimidine-5-carboxylic acid:
-
Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid, which is necessary for coordination.
-
a. Dissolve the purified ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and water.
-
b. Add NaOH (2.0 eq) and stir the mixture at 60 °C for 4 hours.
-
c. Cool the solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
d. Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 50 °C.
-
e. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure ligand.
-
Protocol 2.2: Solvothermal Synthesis of a [Zn(o-tolyl-pym-5-COO)₂] Coordination Polymer
This protocol describes a general solvothermal method, a highly effective technique for producing crystalline MOFs.[8][9] The choice of zinc is illustrative; other transition metals can be substituted with minor modifications.
Step-by-Step Methodology:
-
Reactant Preparation:
-
a. In a 20 mL glass vial, dissolve 2-(O-Tolyl)pyrimidine-5-carboxylic acid (42.8 mg, 0.2 mmol) in N,N-Dimethylformamide (DMF, 8 mL).
-
b. In a separate vial, dissolve Zinc(II) nitrate hexahydrate (29.7 mg, 0.1 mmol) in DMF (2 mL).
-
Rationale: Using a 2:1 ligand-to-metal molar ratio is a common starting point for divalent metals, assuming a charge-balanced framework of the formula ML₂. DMF is an excellent solvent for both the ligand and many metal salts and often acts as a template during crystal growth.
-
-
Assembly and Reaction:
-
a. Combine the two solutions in the 20 mL vial. The final volume is 10 mL.
-
b. Cap the vial tightly and place it inside a larger, Teflon-lined stainless steel autoclave.
-
c. Heat the autoclave in a programmable oven to 110 °C over 2 hours, hold at 110 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Rationale: The slow heating and cooling profile is critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction, rather than a microcrystalline powder.
-
-
Product Isolation and Activation:
-
a. Decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.
-
b. To activate the material (i.e., remove guest solvent molecules from the pores), immerse the crystals in a volatile solvent with a lower boiling point, such as ethanol or chloroform, for 48 hours, replacing the solvent every 12 hours.
-
c. Decant the exchange solvent and dry the crystals under a dynamic vacuum at a mild temperature (e.g., 80 °C) overnight.
-
Characterization of Coordination Complexes
The successful synthesis of a coordination polymer must be confirmed through a suite of analytical techniques.
Conceptual Diagram: Ligand Coordination Modes
Caption: Visualization of potential bridging and chelating coordination modes.
Table 2: Expected Spectroscopic and Thermal Analysis Data
| Technique | Free Ligand (Expected) | Coordinated Polymer (Expected Change) | Rationale for Change |
| FTIR | ν(O-H): ~3000 cm⁻¹ (broad) ν(C=O): ~1710 cm⁻¹ | ν(O-H) disappears ν(C=O) shifts to νₐₛ(COO⁻) ~1610 cm⁻¹ and νₛ(COO⁻) ~1400 cm⁻¹ | Deprotonation of the carboxylic acid upon coordination to the metal center. The separation (Δν) between the asymmetric and symmetric stretches can provide insight into the carboxylate coordination mode.[10] |
| TGA | Decomposes >250 °C | Increased thermal stability. Stepwise weight loss corresponding to solvent removal followed by framework decomposition at >350 °C. | The formation of a rigid, infinite coordination network enhances thermal stability compared to the discrete organic molecule. |
| PXRD | Sharp, unique peaks | A new, distinct pattern of sharp peaks. | The experimental pattern should match the pattern simulated from single-crystal X-ray diffraction data to confirm phase purity. |
Potential Applications and Scientific Insights
The materials synthesized using 2-(O-Tolyl)pyrimidine-5-carboxylic acid are poised for a variety of advanced applications.
-
Selective Gas Sorption: MOFs constructed from this ligand could exhibit permanent porosity after solvent removal. The size and chemical environment of the pores, dictated by the o-tolyl groups, may allow for selective adsorption of gases like CO₂ over CH₄ or N₂, a critical process for natural gas purification and carbon capture.[3]
-
Luminescent Sensing: If coordinated with luminescent metal centers (e.g., Eu³⁺, Tb³⁺), the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal, which then emits at its characteristic wavelength.[11][12] The presence of specific analytes that interact with the framework could quench or enhance this luminescence, forming the basis of a chemical sensor.
-
Heterogeneous Catalysis: The metal nodes within the MOF can serve as Lewis acid catalytic sites. The well-defined, porous structure allows for size-selective catalysis, where only reactants that can fit into the pores are able to access the active sites.
References
-
PubChem. Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Krbavčič, A., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
Chen, B., et al. (2010). Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry. [Link]
-
Carrasco, J. A., et al. (2020). Cu(I)–I-2,4-diaminopyrimidine Coordination Polymers with Optoelectronic Properties as a Proof of Concept for Solar Cells. Inorganic Chemistry. [Link]
-
Kou, H.-Z., et al. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Polymers. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]
-
Lannes, A., et al. (2021). Single-Ion Magnet and Photoluminescence Properties of Lanthanide(III) Coordination Polymers Based on Pyrimidine-4,6-Dicarboxylate. Molecules. [Link]
-
PubChemLite. 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid (C9H6N4O2). [Link]
-
UMT JOURNAL. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]
-
Amo-Ochoa, P., et al. (2012). Electrical conductivity and luminescence in coordination polymers based on copper(I)-halides and sulfur-pyrimidine ligands. Dalton Transactions. [Link]
-
Corce, V., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals. [Link]
-
Zhou, C. (2024). Synthesis and application of metal-organic frameworks. Darcy & Roy Press. [Link]
-
JLUpub. Terpyridine-Based Luminescent Lanthanide Coordination Polymers and Complexes with Various Photophysical Properties. [Link]
-
MDPI. 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid. [Link]
-
ChemistrySelect. 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). [Link]
-
EPA. 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Properties. [Link]
-
Smoleński, P., et al. (2022). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Materials. [Link]
-
PubChem. 2-(Aminomethyl)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
Sources
- 1. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine [mdpi.com]
- 6. 2-(Aminomethyl)pyrimidine-5-carboxylic acid | C6H7N3O2 | CID 45084781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. journal.umt.edu.my [journal.umt.edu.my]
- 9. drpress.org [drpress.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-(O-Tolyl)pyrimidine-5-carboxylic acid reactions
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Electronic Barriers in 2-(o-Tolyl)pyrimidine-5-carboxylic Acid Scaffolds
Introduction: The "Hidden" Steric Challenge
You are likely encountering difficulties with 2-(o-tolyl)pyrimidine-5-carboxylic acid (and its derivatives). While the carboxylic acid at position 5 appears distal to the steric bulk of the ortho-tolyl group at position 2, this scaffold presents a unique convergence of electronic deactivation and conformational locking (atropisomerism-like behavior) that mimics steric hindrance during reaction workflows.
The ortho-methyl group on the phenyl ring forces the biaryl system to twist out of planarity (dihedral angle ~50-60°) to avoid steric clash with the pyrimidine nitrogen/hydrogens. This twist disrupts
This guide addresses the three critical failure points: Amide Coupling Efficiency , Solubility/Aggregation , and Biaryl Bond Formation .
Part 1: Troubleshooting Amide Coupling (The "Front End")
User Query: "I am getting <10% yield coupling this acid to a secondary amine using EDC/HOBt or HATU. Is the acid sterically hindered?"
Diagnosis: The carboxylic acid at C5 is not sterically hindered in the traditional sense. The failure is likely electronic . The pyrimidine ring is electron-deficient, making the carboxylate anion (the nucleophile that attacks the coupling reagent) poorly nucleophilic. Standard reagents (EDC, HATU) rely on this initial attack. Additionally, if your amine partner is hindered, the "biaryl twist" of the acid creates a chaotic solvation shell that impedes reagent approach.
Protocol A: The Acyl Chloride Method (Ghosez’s Reagent)
Best for: Unreactive amines or when HATU fails.
Standard thionyl chloride (
Step-by-Step:
-
Dissolve: Suspend 1.0 eq of 2-(o-tolyl)pyrimidine-5-carboxylic acid in dry DCM (0.2 M).
-
Activate: Add 1.2 eq of Ghosez’s Reagent dropwise at 0°C. Stir at RT for 1-2 hours.
-
Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester). The acid chloride is formed when the starting material spot disappears.
-
-
Couple: In a separate flask, mix the amine (1.1 eq) and DIPEA (2.5 eq) in DCM.
-
Combine: Add the acid chloride solution to the amine solution dropwise at 0°C.
-
Workup: Quench with saturated
.
Protocol B: The T3P Activation (Solubility Solver)
Best for: "Brick-dust" insoluble substrates. If your acid precipitates in DCM/DMF, use T3P (Propylphosphonic anhydride) . It works well in EtOAc or DMF and drives equilibrium by releasing a non-nucleophilic byproduct.
Step-by-Step:
-
Mix: Combine Acid (1.0 eq), Amine (1.1 eq), and Pyridine (3.0 eq) in EtOAc or 2-MeTHF (0.1 M).
-
Add Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.
-
Heat: Heat to 60°C. The steric twist of the biaryl bond often requires thermal energy to overcome the rotational barrier for optimal transition state geometry.
Part 2: Synthesis of the Core (The "Back End")
User Query: "I cannot synthesize the 2-(o-tolyl)pyrimidine core via Suzuki coupling. The reaction stalls."
Diagnosis:
This is a classic ortho-ortho steric clash . Coupling an ortho-substituted boronic acid (o-tolyl) with a heteroaryl chloride is difficult because the resulting biaryl bond is sterically congested. Standard
Solution: Use Buchwald Pre-catalysts (Generations 3 or 4) with bulky, electron-rich phosphine ligands (SPhos or XPhos) designed to open up space around the palladium center.
Optimized Suzuki Protocol:
| Component | Reagent | Role |
|---|---|---|
| Halide | Methyl 2-chloropyrimidine-5-carboxylate | Electrophile |
| Boronate | 2-Methylphenylboronic acid (1.2 eq) | Nucleophile (Hindered) |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Facilitates oxidative addition & reductive elimination in hindered systems |
| Base |
Part 3: Analytical Troubleshooting (NMR & Purity)
User Query: "My NMR shows broad peaks or doublets for the methyl group. Is it impure?"
Diagnosis: Likely Rotameric Broadening . The steric clash between the pyrimidine ring and the o-tolyl methyl group creates a rotational barrier. At room temperature, the rotation of the biaryl bond might be on the timescale of the NMR experiment (intermediate exchange), causing broadening.
Validation Test (VT-NMR):
-
Run
NMR at RT (25°C) : Observe broad peaks. -
Run
NMR at 50°C or 80°C : The peaks should sharpen (coalescence) as rotation becomes fast relative to the NMR timescale. -
Note: Do not purify based on "split peaks" unless LCMS confirms two distinct masses.
Visual Guide: Decision Tree for Reaction Optimization
Caption: Decision matrix for selecting the optimal synthetic pathway based on solubility and steric constraints.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development. Link
- Relevance: Validates T3P and Acid Chloride routes for electron-deficient/hindered acids.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link
-
Relevance: Authoritative source for using XPhos/SPhos in sterically hindered biaryl synthesis.
-
-
Clayden, J., & Moran, W. J. (2003). Atropisomerism in the Suzuki Coupling of 2-Substituted Arylboronic Acids. Angewandte Chemie. Link
- Relevance: Explains the conformational twist and rotameric behavior in o-tolyl systems.
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses. Link
- Relevance: The standard protocol for neutral acid chloride gener
Sources
Technical Support Center: Solubilization Strategies for 2-(O-Tolyl)pyrimidine-5-carboxylic Acid
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic methodology, researchers frequently encounter significant solubility bottlenecks with heterocyclic carboxylic acids. 2-(O-Tolyl)pyrimidine-5-carboxylic acid presents a classic polarity mismatch. The pyrimidine core and the carboxylic acid moiety engage in robust intermolecular hydrogen bonding, forming highly stable dimers that manifest as high crystal lattice energy. While the ortho-tolyl group provides minor steric disruption, it is insufficient to overcome the thermodynamic penalty of dissolving this rigid network into non-polar or weakly polar organic solvents.
To successfully formulate or react this compound, we must design solvent systems that actively dismantle these intermolecular forces. This guide provides field-proven, causality-driven troubleshooting steps to overcome these challenges.
Solubilization Logic & Mechanistic Framework
Caption: Logical framework for overcoming the high lattice energy of pyrimidine-carboxylic acids.
Troubleshooting FAQs
Q1: Why does 2-(O-Tolyl)pyrimidine-5-carboxylic acid form a stubborn suspension in standard reaction solvents like DCM, THF, or Toluene? A: The insolubility is driven by the thermodynamics of solvation. For a solid to dissolve, the solvent-solute interactions must energetically compensate for the disruption of solute-solute interactions. In the solid state, this molecule forms strong hydrogen-bonded dimers via the carboxylic acid groups. Non-polar solvents (like Toluene) or weakly polar aprotic solvents (like DCM or THF) lack the required to break these dimers[1]. Consequently, the lattice energy dominates, and the compound remains a suspension.
Q2: What are the best solvent choices if I need to dissolve the unmodified acid for a stock solution? A: You must utilize strongly polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents possess highly polarized functional groups that act as potent hydrogen-bond acceptors. They actively compete with the carboxylic acid dimers, and solvating the individual monomers effectively[1].
Q3: I am performing an amide coupling (e.g., HATU/EDC) in DCM. The acid is insoluble, and adding DMF causes issues with my downstream workup. How can I achieve high solubility in purely halogenated solvents? A: The most elegant and field-proven solution is reactive solubilization via amine salt formation . By adding 1.1 to 1.5 equivalents of a lipophilic tertiary amine—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate the carboxylic acid. This converts the neutral, hydrogen-bonded dimer into an [2]. This salt bridge is highly stable in aprotic solvents like DCM or chloroform, drastically . Because tertiary amines are standard bases in amide couplings, this step seamlessly integrates into existing workflows.
Q4: Are there specialized additives for extreme cases where amine salts still exhibit sluggish dissolution? A: Yes. If standard tertiary amines fail, you can utilize macrocyclic chelators. For instance, converting the acid to a sodium salt and adding a crown ether (like 15-crown-5) encapsulates the sodium cation. This "crowned" complex masks the ionic charge, rendering the [3].
Quantitative Data: Solvent System Efficacy
The following table summarizes the expected solubility profiles of 2-(O-Tolyl)pyrimidine-5-carboxylic acid across various solvent systems based on the mechanistic principles discussed above.
| Solvent System | Solvation Mechanism | Estimated Solubility | Recommended Application |
| Hexanes / Toluene | Dispersion forces only | < 1 mg/mL (Insoluble) | Anti-solvent crystallization |
| DCM / THF | Weak dipole-dipole | 1 - 5 mg/mL (Poor) | Extractions (requires high volume) |
| DMF / DMSO | Strong H-bond acceptance | > 50 mg/mL (High) | Stock solutions, SNAr reactions |
| DCM + 1.5 eq DIPEA | Ion-pair formation (Salt bridge) | > 100 mg/mL (Excellent) | Amide couplings, esterifications |
| THF + 15-Crown-5 (Na+ salt) | Cation chelation | > 50 mg/mL (High) | Specialized macrocyclizations |
Experimental Methodologies
Protocol A: In Situ Amine-Salt Solubilization for Amide Coupling
Self-Validating System: The transition from a cloudy suspension to a transparent solution serves as a direct, visual confirmation of successful ion-pair formation and lattice disruption.
-
Weighing: Transfer the required mass of 2-(O-Tolyl)pyrimidine-5-carboxylic acid into an oven-dried reaction flask equipped with a magnetic stir bar.
-
Suspension: Add anhydrous Dichloromethane (DCM) to achieve your target reaction concentration (typically 0.1 M to 0.2 M). The mixture will appear as a white/off-white opaque suspension.
-
Deprotonation (The Catalyst): Dropwise, add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Note: The bulky diisopropyl groups of DIPEA prevent nucleophilic interference, while the basic nitrogen deprotonates the acid to form a lipophilic ion pair.
-
Agitation: Stir vigorously at ambient temperature (20–25 °C) for 5–10 minutes.
-
Validation: Observe the flask. The suspension should clarify into a homogenous, transparent solution. (If slight turbidity remains due to moisture or impurities, sonicate for 60 seconds).
-
Activation: Proceed immediately with the addition of your coupling reagent (e.g., HATU) and the corresponding amine nucleophile.
Caption: Step-by-step decision matrix for the reactive solubilization of carboxylic acids.
References
-
"Solubility of Organic Compounds", Chemistry Steps. URL: [Link]
-
"Solvation-Enhanced Salt Bridges", PMC - NIH. URL:[Link]
-
"Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids", D-NB. URL: [Link]
-
"15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents", ACS Publications. URL: [Link]
Sources
Technical Support Center: Troubleshooting 2-(O-Tolyl)pyrimidine-5-carboxylic Acid Workflows
Welcome to the Application Scientist Support Portal. Synthesizing and derivatizing 2-(o-tolyl)pyrimidine-5-carboxylic acid presents two distinct chemical bottlenecks: the sterically hindered construction of the biaryl core via Suzuki-Miyaura cross-coupling, and the electronically deactivated downstream amide bond formation.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic causalities behind your low yields and provide self-validating methodologies to ensure your experiments succeed on the first attempt.
Part 1: Core Synthesis (Suzuki-Miyaura Cross-Coupling)
The formation of the 2-arylpyrimidine bond typically involves coupling a 2-halopyrimidine-5-carboxylate with o-tolylboronic acid. Yields often plummet below 30% due to the specific steric and electronic environment of these substrates.
Diagnostic FAQs
Q: Why is my Suzuki coupling stalling, leaving massive amounts of unreacted 2-chloropyrimidine?
A: The root cause is severe steric hindrance during the transmetalation step. The ortho-methyl group on the o-tolylboronic acid creates a spatial clash with the palladium sphere, drastically increasing the activation energy required for the aryl group to transfer from boron to palladium[1]. Standard catalysts like
Q: My LC-MS shows that the 2-chloropyrimidine is unreacted, but the o-tolylboronic acid has completely disappeared. What happened?
A: You are observing competitive protodeboronation. Ortho-substituted arylboronic acids are highly susceptible to hydrolytic cleavage of the carbon-boron bond in the presence of water and strong bases at elevated temperatures. To mitigate this, transition from the free boronic acid to the pinacol ester (o-tolylboronic acid pinacol ester), which is significantly more stable against hydrolysis[4]. Additionally, switch to a milder, anhydrous base system such as
Optimization Matrix: Sterically Hindered Suzuki Couplings
| Catalyst / Ligand System | Base & Solvent | Steric Tolerance | Protodeboronation Risk | Expected Yield |
| Low | High | < 20% | ||
| Moderate | Medium | 40 - 50% | ||
| High | Low | 85 - 95% | ||
| Very High | Very Low | > 90% |
Self-Validating Protocol: SPhos-Mediated Suzuki Coupling
This protocol utilizes a Buchwald ligand to accelerate both oxidative addition and reductive elimination, bypassing the steric bottleneck.
-
Preparation: In an oven-dried Schlenk flask, combine ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv), o-tolylboronic acid pinacol ester (1.5 equiv),
(0.02 equiv), SPhos (0.08 equiv), and anhydrous (2.0 equiv). -
Degassing (Critical Step): Add anhydrous Toluene (0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Electron-rich phosphines like SPhos are highly susceptible to oxidation by dissolved
, which will instantly kill the active Pd(0) species. -
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
In-Process Control (Self-Validation): At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass and zero homocoupling (bi-tolyl) mass. If homocoupling is >5%, your solvent was not sufficiently degassed.
-
Workup: Filter through a pad of Celite to remove palladium black and phosphate salts, concentrate, and purify via flash chromatography.
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for resolving steric and stability failures in Suzuki-Miyaura cross-couplings.
Part 2: Downstream Derivatization (Amide Bond Formation)
Once the 2-(o-tolyl)pyrimidine-5-carboxylic acid core is synthesized and saponified, the next challenge is amide coupling. Researchers frequently report yields below 20% when using standard peptide coupling reagents.
Diagnostic FAQs
Q: Why do standard EDC/HOBt or DCC couplings fail with pyrimidine-5-carboxylic acids?
A: The pyrimidine ring is a highly electron-deficient heterocycle. This strong electron-withdrawing effect drastically reduces the nucleophilicity of the adjacent carboxylate oxygen. Consequently, the initial attack of the carboxylic acid onto the coupling reagent (e.g., the carbodiimide carbon of EDC) is kinetically sluggish. The active ester either fails to form, or forms so slowly that side reactions (like
Q: How can I force the formation of the amide bond?
A: You must bypass the carbodiimide mechanism and use highly electrophilic uronium/aminium salts, specifically HATU. HATU rapidly converts the unreactive acid into an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, acting as an intramolecular general base to accelerate the subsequent attack by the amine[5][6]. For exceptionally hindered amines, converting the acid to an acid chloride using thionyl chloride (
Coupling Reagent Selection Guide
| Reagent System | Activation Mechanism | Suitability for Pyrimidine-5-COOH | Byproduct Removal |
| EDC / HOBt | Carbodiimide | Poor (Slow activation) | Easy (Water soluble) |
| DCC / DMAP | Carbodiimide | Poor (High | Difficult (DCU precipitation) |
| HATU / DIPEA | Uronium / HOAt | Excellent (Fast, neighboring group effect) | Moderate (Chromatography req.) |
| Acid Chloride | Excellent (Highest reactivity) | Easy (Volatile byproducts) |
Self-Validating Protocol: HATU-Mediated Amide Coupling
This protocol ensures complete activation of the electron-poor carboxylic acid prior to the introduction of the nucleophile.
-
Pre-Activation: Dissolve 2-(o-tolyl)pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C. Add DIPEA (3.0 equiv), followed by HATU (1.2 equiv)[5].
-
In-Process Control (Self-Validation): Stir for 15 minutes. Do not add the amine yet. Withdraw a 5 µL aliquot and quench it directly into 100 µL of Methanol. Run this sample on LC-MS. You should observe the mass of the methyl ester (indicating the HOAt active ester formed successfully and reacted instantly with MeOH). If you only see the starting acid mass, your HATU may be degraded, or your DMF is wet.
-
Amine Addition: Once activation is confirmed, add the target amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine, then dry over .
Reaction Workflow Pathway
Caption: Mechanistic workflow and validation checkpoints for HATU-mediated amide coupling.
References
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC / NIH. Link
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- Conformational Sampling over Transition-Metal-Catalyzed Reaction Pathways: Toward Revealing
- Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers.
- Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK. Semantic Scholar. Link
- Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. PMC / NIH. Link
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Sampling over Transition-Metal-Catalyzed Reaction Pathways: Toward Revealing Atroposelectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of 2-(O-Tolyl)pyrimidine-5-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(O-Tolyl)pyrimidine-5-carboxylic acid. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Understanding the Molecule: Key Physicochemical Properties
2-(O-Tolyl)pyrimidine-5-carboxylic acid (MW: 230.22 g/mol ) is a moderately polar molecule characterized by three key functional regions: the acidic carboxylic acid group, the basic pyrimidine core, and the nonpolar o-tolyl substituent. This amphipathic nature is central to the challenges and opportunities in its purification. The carboxylic acid moiety provides a handle for pH-mediated solubility changes, which is the cornerstone of acid-base extraction.[1][2] The aromatic systems contribute to its solubility in various organic solvents and its potential to be retained on chromatography stationary phases.[3]
Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of 2-(O-Tolyl)pyrimidine-5-carboxylic acid in a question-and-answer format.
Q1: My crude product is an intractable oil or gum. How can I solidify it for further purification?
A1: Oiling out is common when impurities depress the melting point of the desired compound.
-
Causality: The presence of residual solvents or unreacted starting materials can prevent crystallization. The goal is to remove these interfering substances or find a solvent system where the product's solubility is low.
-
Solution 1: Trituration. Vigorously stir or grind the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. This will often wash away soluble impurities and induce crystallization of the product.
-
Solution 2: Solvent Switch. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (e.g., hexanes or pentane) while stirring until persistent cloudiness is observed. Allow the solution to stand, which may induce precipitation or crystallization.
Q2: After performing an acid-base extraction, my yield is very low. What went wrong?
A2: Low yield in acid-base extraction typically points to incomplete transfer between phases or loss of product.
-
Causality: The carboxylic acid must be fully deprotonated to become a water-soluble carboxylate salt, and then fully protonated to precipitate out of the aqueous phase.[4][5]
-
Troubleshooting Steps:
-
Check pH during Basification: When extracting with a base (e.g., NaHCO₃ or NaOH solution), ensure the aqueous layer's pH is sufficiently high (pH > 8) to completely deprotonate the carboxylic acid. Test with pH paper. A weak base like sodium bicarbonate is generally preferred as it is less likely to cause hydrolysis of other functional groups.[6][7]
-
Ensure Thorough Mixing: Use a separatory funnel and shake vigorously to maximize the surface area between the organic and aqueous layers, ensuring complete extraction.
-
Check pH during Acidification: When re-precipitating the product, add acid (e.g., 1M HCl) dropwise until the aqueous solution is strongly acidic (pH < 4). Incomplete acidification will leave some of the product dissolved as the carboxylate salt.[6]
-
Cool the Solution: The solubility of the carboxylic acid may still be significant at room temperature. After acidification, cool the mixture in an ice bath to maximize precipitation before filtration.
-
Back-Extract: After the initial basic extraction, consider "back-washing" the organic layer with another portion of the basic solution to recover any remaining product.
-
Q3: My NMR spectrum shows persistent starting materials. How do I remove them?
A3: The choice of removal method depends on the nature of the starting materials. Assuming a synthesis from 2-methylbenzamidine and an acrylate derivative[8], common impurities could be unreacted amidine (basic) or the acrylate starting material (neutral).
-
Causality: Different functional groups require targeted purification strategies.
-
Solutions:
-
Unreacted Amidine (Basic Impurity): An acid-base extraction is highly effective. The desired carboxylic acid product will move to the aqueous layer upon treatment with a base, while the neutral acrylate impurity remains in the organic layer. The basic amidine may also be removed with an acidic wash of the initial organic solution before the basic extraction.
-
Unreacted Acrylate Derivative (Neutral Impurity): This is the ideal scenario for an acid-base extraction, as described above. The neutral impurity will remain in the organic phase while your acidic product is selectively extracted into the aqueous basic phase.[7]
-
Chromatography: If extraction is insufficient, column chromatography is the next logical step. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), will typically separate the less polar starting materials from the more polar carboxylic acid product.[3][9]
-
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.[3]
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can interact with or damage acid-labile molecules.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent degradation.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure rather than gravity chromatography.
-
Recommended Purification Protocols
Protocol 1: Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude product (1.0 g) in an appropriate organic solvent (20-30 mL), such as ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous extracts. Repeat this step one more time to ensure complete extraction.
-
Wash Organic Layer (Optional): Wash the organic layer (which now contains neutral impurities) with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to isolate and identify the impurities if desired.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes strongly acidic (pH < 4, test with pH paper). A white precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Recrystallization
This protocol is used to purify the solid product obtained from extraction or as a primary purification method if the crude material is already solid. The key is selecting an appropriate solvent system.[]
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the product completely when hot but very poorly when cold. Common candidates are listed in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
| Solvent System | Suitability for 2-(O-Tolyl)pyrimidine-5-carboxylic acid | Rationale |
| Ethanol/Water | Excellent | The compound is likely soluble in hot ethanol and insoluble in water. A mixture allows for fine-tuning of solubility. |
| Ethyl Acetate/Hexanes | Very Good | The compound should be soluble in ethyl acetate; adding hexanes as an anti-solvent will reduce solubility and induce crystallization.[11] |
| Toluene | Good | Aromatic solvents can be effective for aromatic compounds. Check solubility at different temperatures. |
| Acetonitrile | Good | A polar aprotic solvent that can be effective for moderately polar compounds. |
Protocol 3: Normal-Phase Column Chromatography
Use this method for separating impurities with polarities similar to the product.
-
TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pack a column with the slurry, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizing the Purification Strategy
Troubleshooting Decision Tree
This diagram helps guide your decisions when facing common purification hurdles.
Caption: Troubleshooting Decision Tree for Purification.
General Purification Workflow
This illustrates how different techniques can be integrated for a comprehensive purification strategy.
Caption: Integrated Purification Workflow.
Purity Assessment
After purification, it is crucial to assess the purity of 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) is a good starting point.[12][13] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the structure and identify any remaining impurities. The absence of signals corresponding to starting materials or solvents is a key indicator of purity.
-
Melting Point: A sharp melting point range (within 1-2 °C) is indicative of a pure crystalline compound. Impurities will typically cause the melting point to be depressed and broadened.
Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction? A: While NaOH will effectively deprotonate the carboxylic acid, it is a strong nucleophile and may not be suitable if your crude mixture contains other base-sensitive functional groups (e.g., esters). Sodium bicarbonate (NaHCO₃) is a weaker, non-nucleophilic base and is generally a safer choice for extracting carboxylic acids.[2][6]
Q: My product is soluble in DMSO and DMF, but not much else. How can I purify it? A: This is a challenging situation. Recrystallization can be attempted using a diffusion crystallization method. Dissolve the compound in a minimal amount of DMF or DMSO in a small vial. Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (like diethyl ether or dichloromethane). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the product's solubility and promoting slow crystal growth.[11]
Q: How much silica gel should I use for my column? A: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1 for good separation. For very difficult separations, this ratio can be increased to 100:1 or more.[3]
References
-
Verma, A., Joshi, S., & Singh, D. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 58. Available at: [Link]
-
Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5636-5655. Available at: [Link]
-
Borges, F., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3659. Available at: [Link]
-
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 545-558. Available at: [Link]
-
Shah Bakhtiar, M. R., et al. (2009). 2-(o-Tolyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1880. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2015, 92, 234-247. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Ar-Reyouchi, H., et al. (2018). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2018(4), 1-13. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid. PubChem Compound Summary for CID 78346. Available at: [Link]
-
ResearchGate. (n.d.). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. Available at: [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction Lab Handout. Available at: [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7352. Available at: [Link]
-
University of Toronto. (n.d.). Acid-Base Extraction. Available at: [Link]
- Google Patents. (n.d.). EP2428505B1 - Process for producing pyridine carboxylic acids.
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Available at: [Link]
-
Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12). Available at: [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Hrytsenko, I., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science, (5), 26-36. Available at: [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. Available at: [Link]
-
Fisher Scientific. (n.d.). CAS RN 253315-05-8. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. PubChem Compound Summary for CID 332931. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. idc-online.com [idc-online.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation of 2-(O-Tolyl)pyrimidine-5-carboxylic Acid: A Comparative Analytical Guide
Accurate structural elucidation of arylpyrimidine derivatives is a critical bottleneck in early-stage drug discovery. Compounds featuring the pyrimidine-5-carboxylic acid scaffold are frequently utilized as core pharmacophores in kinase inhibitors and receptor antagonists [3]. However, distinguishing between regional isomers—such as ortho, meta, and para-tolyl substitutions—requires a nuanced understanding of nuclear magnetic resonance (NMR) spectroscopy.
This guide objectively compares the 1H NMR performance of 2-(o-Tolyl)pyrimidine-5-carboxylic acid against its structural alternatives (e.g., the p-tolyl isomer) and evaluates the efficacy of different solvent systems (DMSO-d6 vs. CDCl3) for robust structural validation.
Mechanistic Causality in 1H NMR Chemical Shifts
To move beyond simple pattern matching, analytical scientists must understand the electronic and steric forces driving the chemical shifts in 2-(o-Tolyl)pyrimidine-5-carboxylic acid.
The Pyrimidine Protons (H4 and H6)
Because the pyrimidine ring is symmetrically substituted at the 2- and 5-positions, the protons at C4 and C6 are chemically and magnetically equivalent, appearing as a sharp 2H singlet. Their extreme downfield shift (δ 9.10 – 9.35 ppm) is governed by two synergistic factors:
-
Inductive Deshielding: The two adjacent electronegative nitrogen atoms strip electron density from the C4/C6 carbons.
-
Anisotropic Effects: The electron-withdrawing carboxylic acid group at C5 further deshields these protons through resonance and magnetic anisotropy [1].
The Steric Dihedral Twist (o-Tolyl vs. p-Tolyl)
The defining feature of the o-tolyl isomer is the steric clash between the ortho-methyl group and the lone pairs of the pyrimidine nitrogen atoms. This steric hindrance forces the tolyl ring to twist out of coplanarity with the pyrimidine ring.
-
Causality: Because the rings are not planar,
-conjugation between the two aromatic systems is disrupted. Consequently, the pyrimidine protons in the o-tolyl isomer are slightly more shielded (appearing further upfield) compared to the planar p-tolyl isomer, where extended conjugation maximizes the deshielding effect.
The Carboxylic Acid Proton
The -COOH proton is highly dependent on the solvent environment. In non-polar solvents like CDCl3, carboxylic acids form strong hydrogen-bonded dimers, often resulting in an extremely broad or entirely missing signal. In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, these dimers are disrupted, yielding a distinct, broad singlet far downfield (δ > 13.0 ppm) [2].
Visualizing the Analytical Logic
Figure 1: Logical relationship between structural features and observed 1H NMR chemical shifts.
Comparative Performance Data
Table 1: Solvent System Comparison (DMSO-d6 vs. CDCl3)
Choosing the right solvent is critical for complete structural elucidation. DMSO-d6 is objectively superior for this specific compound due to its ability to resolve the carboxylic acid proton and prevent sample precipitation.
| Proton Assignment | DMSO-d6 (δ ppm) | CDCl3 (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| -COOH | 13.45 | ~10.50 (or missing) | Broad Singlet | 1H | DMSO disrupts dimers for a sharper signal. |
| Pyrimidine H4, H6 | 9.25 | 9.38 | Singlet | 2H | Equivalent protons due to C2v symmetry. |
| Tolyl H6' | 7.82 | 7.95 | Doublet (J=7.6 Hz) | 1H | Deshielded by proximity to pyrimidine. |
| Tolyl H3', H4', H5' | 7.35 – 7.50 | 7.30 – 7.45 | Multiplet | 3H | Complex overlapping spin system. |
| o-Methyl (-CH3) | 2.45 | 2.58 | Singlet | 3H | Distinct singlet; diagnostic for tolyl group. |
Table 2: Isomeric Differentiation (o-Tolyl vs. p-Tolyl in DMSO-d6)
When validating the purity of the synthesized product against potential isomeric impurities, the aromatic region provides the most definitive proof of structure.
| Feature | 2-(o-Tolyl) Isomer (Product) | 2-(p-Tolyl) Isomer (Alternative) | Structural Causality |
| Pyrimidine H4/H6 | δ 9.25 ppm (Singlet) | δ 9.32 ppm (Singlet) | p-tolyl is planar, maximizing |
| Aromatic Splitting | Complex Multiplet (4H total) | Two Doublets (AA'BB' system, 4H) | p-tolyl has an axis of symmetry; o-tolyl does not. |
| Methyl Shift | δ 2.45 ppm | δ 2.38 ppm | o-methyl is deshielded by pyrimidine ring proximity. |
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol incorporates a self-validating integration check. If the integral ratios deviate from the theoretical values, the sample must be evaluated for residual solvents or isomeric impurities.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-(o-Tolyl)pyrimidine-5-carboxylic acid.
-
Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).
-
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort magnetic field homogeneity.
Step 2: 1D 1H NMR Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune, match, and shim the probe (Z and Z2 gradients) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.
-
Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds . Quaternary and highly deshielded aromatic protons have longer
relaxation times. A short D1 will result in artificially low integrations for the pyrimidine protons. -
Acquire 16 to 32 scans at 298 K.
Step 3: Data Processing & Self-Validation
-
Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation.
-
Phase and baseline-correct the spectrum manually.
-
Set the TMS peak to exactly δ 0.00 ppm.
-
Validation Check: Integrate the isolated methyl singlet at δ 2.45 ppm and set its value to exactly 3.00. The pyrimidine singlet at δ 9.25 ppm must integrate between 1.95 and 2.05. If it integrates lower, increase the D1 delay and re-acquire.
Figure 2: Self-validating workflow for the NMR structural elucidation of arylpyrimidine derivatives.
References
-
Title: 14.5: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Pyrimidine-5-carboxylic acid (CID 78346) Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction Source: Journal of Combinatorial Chemistry (NIH Public Access / PMC) URL: [Link]
Comparative Bioactivity Guide: o-Tolyl vs. Phenyl Pyrimidine Carboxylic Acids
The following technical guide provides an in-depth comparison of o-tolyl (2-methylphenyl) versus phenyl substituted pyrimidine carboxylic acids. This analysis focuses on the structural, electronic, and pharmacological implications of the ortho-methyl group in drug and agrochemical design.
Executive Summary: The "Ortho-Twist" Effect
In the development of bioactive pyrimidine carboxylic acids—widely used as kinase inhibitors, antivirals, and auxinic herbicides—the choice between a phenyl and an o-tolyl substituent is rarely a trivial "methyl scan."
The introduction of a methyl group at the ortho position of the phenyl ring (transforming it into o-tolyl) induces a critical conformational restriction . While the unsubstituted phenyl ring retains the freedom to rotate and adopt a coplanar conformation with the pyrimidine core, the o-tolyl group is sterically forced out of plane. This "pre-organization" often results in superior binding affinity by reducing the entropic penalty upon binding to restricted protein pockets, albeit with altered metabolic liabilities.
Structural & Mechanistic Comparison
Conformational Dynamics (The Atropisomerism Factor)
The primary differentiator is the dihedral angle between the aryl ring and the pyrimidine core.
-
Phenyl Analog: Can adopt a planar conformation (
or dihedral) allowing for extended -conjugation. However, in binding pockets, it often requires energy to twist into the necessary "active" conformation. -
o-Tolyl Analog: The steric clash between the ortho-methyl group and the pyrimidine nitrogen (or C-H) forces the ring to twist (typically
). This locks the molecule into a specific atropisomeric conformation that often mimics the "bound" state of the ligand.
Physicochemical Profiles
| Feature | Phenyl-Pyrimidine | o-Tolyl-Pyrimidine | Impact on Bioactivity |
| Steric Bulk | Low | High | o-Tolyl fills hydrophobic sub-pockets (e.g., Gatekeeper regions in kinases).[1] |
| Lipophilicity (cLogP) | Baseline | +0.5 to +0.8 | o-Tolyl increases membrane permeability but decreases solubility. |
| Electronic Effect | Neutral | Weak Donor (+I) | Methyl group slightly increases electron density on the ring. |
| Metabolic Stability | Moderate | Variable | o-Methyl blocks metabolic attack at the ortho position but introduces a benzylic oxidation site. |
Visualizing the Mechanism
The following diagram illustrates the steric clash driving the conformational lock, a critical concept in structure-based drug design (SBDD).
Figure 1: Mechanism of conformational restriction. The o-tolyl group reduces the entropy penalty during binding by pre-locking the ligand into a twisted bioactive conformation.
Case Studies in Bioactivity
Case Study A: Kinase Inhibition (Aurora A & Tyrosine Kinases)
In the development of Aurora kinase inhibitors, replacing a phenyl group with an o-tolyl (or o-chlorophenyl) moiety is a validated strategy to access the hydrophobic "back pocket" of the ATP binding site.
-
Observation: Unsubstituted phenyl analogs often show IC50 values in the micromolar (
) range. -
Optimization: Introduction of the o-methyl group frequently improves potency to the nanomolar (
) range (10-100x improvement). -
Reasoning: The "twist" forces the inhibitor into a conformation that complements the DFG-in state of the kinase, while the methyl group displaces conserved water molecules in the hydrophobic cleft [1, 4].
Case Study B: Antiviral DHODH Inhibitors
In quinoline/pyrimidine carboxylic acid derivatives targeting Dihydroorotate Dehydrogenase (DHODH), the ortho-substituent is critical.
-
Data: Research on quinoline carboxylic acid analogs (structurally homologous to pyrimidines) demonstrated that ortho-substituents (like 2-methyl or 2-fluoro) on the phenyl ring were essential for picomolar antiviral activity against VSV and Influenza.
-
Outcome: The o-tolyl analog (C44) achieved an IC50 of 1 nM, whereas removing the substituent led to a significant loss in potency [2].
Experimental Protocols for Validation
To objectively compare these analogs in your own research, use the following self-validating protocols.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
Purpose: To determine if the affinity gain is driven by association rate (
-
Immobilization: Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip using standard amine coupling (Target RU: 2000-3000).
-
Preparation: Dissolve Phenyl and o-Tolyl analogs in 100% DMSO (10 mM stock), then dilute in running buffer (HBS-P+, 1% DMSO) to a concentration series (e.g., 0.1 nM to 10
). -
Injection: Inject analytes for 120s (association) followed by 300s dissociation flow. Flow rate: 30
. -
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Success Metric: If the o-tolyl analog shows a faster
or similar with significantly reduced compared to phenyl, the conformational lock hypothesis is supported.
-
Protocol 2: Microsomal Stability Assay (Metabolic Liability)
Purpose: To assess if the methyl group introduces a metabolic soft spot.
-
Incubation System: Use pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate compounds (1
) for 5 min at 37°C. Initiate reaction with NADPH-regenerating system. -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Critical Check: Monitor for the formation of the benzyl alcohol metabolite (+16 Da shift) in the o-tolyl analog.
-
Synthesis & Optimization Workflow
Use this decision tree to guide your chemical synthesis when choosing between these scaffolds.
Figure 2: Decision matrix for synthesizing phenyl vs. o-tolyl analogs based on binding pocket topology.
References
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Source: ACS Medicinal Chemistry Letters (via PMC). URL:[Link]
-
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Source: Frontiers in Pharmacology (via PMC). URL:[Link]
-
Sterically Induced Conformational Restriction: Discovery of Novel Pyrrolo[3,2-d]pyrimidines. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]
-
Synthesis and Herbicidal Activity of Novel Pyrido[2,3-d]pyrimidine Compounds. Source: MDPI (Molecules). URL:[Link]
Sources
Navigating the Structural Landscape of Pyrimidine Carboxylic Acids: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomic blueprint, elucidated through X-ray crystallography, governs a compound's physical properties, its interactions with biological targets, and ultimately its efficacy and developability. This guide delves into the crystallographic characteristics of 2-(O-Tolyl)pyrimidine-5-carboxylic acid, a molecule of interest in drug discovery.
As of the latest searches, a public crystal structure for 2-(O-Tolyl)pyrimidine-5-carboxylic acid has not been deposited in major crystallographic databases. However, the absence of a direct structure provides a unique opportunity to predict and understand its potential solid-state behavior through a comparative analysis of closely related, structurally characterized analogues. By examining the crystal structures of its constituent fragments and similar molecules, we can build a comprehensive picture of the influential non-covalent interactions and conformational preferences that likely dictate the crystal packing of the title compound.
This guide will, therefore, serve as a predictive comparison, drawing on experimental data from key analogues to provide researchers with valuable insights into the synthesis, crystallization, and structural features of 2-(O-Tolyl)pyrimidine-5-carboxylic acid and its derivatives.
The Building Blocks: Crystallographic Insights from Analogues
To construct a hypothetical model of the crystal structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid, we will analyze the experimentally determined structures of three key analogues:
-
Pyrimidine-5-carboxylic acid : The core heterocyclic scaffold.
-
2-(o-Tolyloxy)pyrimidine : To understand the conformational influence of the ortho-tolyl group.
-
4,6-Dimethyl-2-p-tolylpyrimidine : To observe the impact of a different tolyl isomer and additional substituents.
The Core Scaffold: Pyrimidine-5-carboxylic acid
The crystal structure of pyrimidine-5-carboxylic acid provides a foundational understanding of the hydrogen bonding motifs inherent to the pyrimidine and carboxylic acid functionalities.
Key Crystallographic Features:
| Feature | Observation | Significance for the Target Molecule |
| Hydrogen Bonding | The carboxylic acid groups form strong O-H···N hydrogen bonds with the pyrimidine nitrogen atoms of neighboring molecules, creating robust supramolecular synthons. | This strong, directional interaction is highly likely to be a primary driver in the crystal packing of 2-(O-Tolyl)pyrimidine-5-carboxylic acid, promoting the formation of well-defined hydrogen-bonded chains or networks. |
| Planarity | The pyrimidine ring and the carboxylic acid group are nearly coplanar. | This planarity facilitates efficient crystal packing and pi-stacking interactions between pyrimidine rings. The introduction of the bulky o-tolyl group in the target molecule is expected to disrupt this coplanarity. |
| Polymorphism | As a relatively simple molecule with strong hydrogen bonding capabilities, it has the potential for polymorphism, where different packing arrangements can lead to different physical properties. | The target molecule will also have the potential for polymorphism, influenced by the conformational flexibility of the tolyl group. |
Experimental Protocol: Single Crystal X-ray Diffraction
The determination of a crystal structure relies on a well-defined experimental workflow. Below is a generalized, yet detailed, protocol for obtaining single-crystal X-ray diffraction data, applicable to the target compound and its analogues.
Step 1: Synthesis and Crystallization
The synthesis of 2-(O-Tolyl)pyrimidine-5-carboxylic acid would likely follow established methods for the preparation of 2-substituted pyrimidine-5-carboxylic esters, followed by hydrolysis.[1]
Crystallization Workflow:
Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for slow cooling methods. For slow evaporation, a relatively volatile solvent is chosen. The polarity of the solvent can also influence which polymorph crystallizes.
-
Crystallization Method:
-
Slow Evaporation: This is a simple and often effective method. The gradual increase in concentration as the solvent evaporates allows for ordered crystal growth.
-
Vapor Diffusion: This technique involves dissolving the compound in a good solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution. This gradual decrease in solubility can produce high-quality crystals.
-
Slow Cooling: A saturated solution at a higher temperature is slowly cooled, allowing crystals to form as the solubility decreases. The rate of cooling is crucial; slower rates generally yield better crystals.
-
Step 2: Data Collection and Structure Solution
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
Data Collection and Refinement Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction data collection and structure solution.
Comparative Analysis of Analogue Crystal Structures
A detailed comparison of the crystallographic data of the analogues provides a strong basis for predicting the structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid.
| Parameter | Pyrimidine-5-carboxylic acid | 2-(o-Tolyloxy)pyrimidine[2] | 4,6-Dimethyl-2-p-tolylpyrimidine[3] | Predicted for 2-(O-Tolyl)pyrimidine-5-carboxylic acid |
| Molecular Formula | C₅H₄N₂O₂ | C₁₁H₁₀N₂O | C₁₃H₁₄N₂ | C₁₂H₁₀N₂O₂ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ | Pnma | A common centrosymmetric or non-centrosymmetric space group |
| Key Supramolecular Interactions | O-H···N hydrogen bonding, π-π stacking | C-H···π interactions, van der Waals forces | C-H···π interactions | Dominant O-H···N hydrogen bonding from the carboxylic acid to the pyrimidine nitrogen. The tolyl group will likely engage in C-H···π and van der Waals interactions. |
| Conformation | Planar | Non-planar; significant dihedral angle between the rings. | Near-planar arrangement of the rings. | Non-planar due to steric hindrance from the ortho-methyl group, leading to a significant dihedral angle between the pyrimidine and tolyl rings. |
Expert Insights on the Predicted Structure:
The presence of the carboxylic acid group in the target molecule is expected to be the dominant factor in its crystal packing, leading to the formation of strong hydrogen-bonded synthons, similar to those observed in pyrimidine-5-carboxylic acid. However, the ortho-tolyl group will introduce significant steric hindrance. This will likely force the tolyl ring to be twisted out of the plane of the pyrimidine ring, as seen in the analogue 2-(o-Tolyloxy)pyrimidine.[2] This non-planar conformation will influence the overall shape of the molecule and how it packs in the crystal lattice.
The interplay between the strong, directional hydrogen bonds and the steric requirements of the bulky, non-planar substituent will be a key determinant of the final crystal structure. It is also plausible that intramolecular hydrogen bonding could occur between the carboxylic acid and a nitrogen atom of the pyrimidine ring, which would affect the intermolecular interactions.
Conclusion
While the definitive crystal structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid awaits experimental determination, a comprehensive understanding of its likely solid-state behavior can be achieved through the comparative analysis of its structural analogues. The insights gleaned from the crystal structures of pyrimidine-5-carboxylic acid, 2-(o-Tolyloxy)pyrimidine, and other related compounds provide a robust framework for predicting the key hydrogen bonding motifs, conformational preferences, and potential for polymorphism in the title compound.
For researchers in drug development and materials science, this predictive approach, grounded in the established principles of crystal engineering and supported by experimental data from closely related molecules, offers a valuable tool for anticipating the solid-state properties and guiding the crystallization strategies for this and other novel pyrimidine derivatives. The detailed experimental protocols provided herein offer a standardized pathway for obtaining high-quality single crystals, a crucial step in the journey from molecular design to functional application.
References
-
Fun, H.-K., et al. (2009). 2-(o-Tolyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2280. Available at: [Link]
-
Xu, L., et al. (2009). 4,6-Dimethyl-2-p-tolylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2785. Available at: [Link]
-
PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from: [Link]
Sources
Safety Operating Guide
2-(O-Tolyl)pyrimidine-5-carboxylic acid proper disposal procedures
Topic: 2-(O-Tolyl)pyrimidine-5-carboxylic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Operational Safety & Logistics
Immediate Action Required: Treat 2-(O-Tolyl)pyrimidine-5-carboxylic acid as a Hazardous Organic Acid .
This compound is a pyrimidine derivative often used as a pharmaceutical intermediate. While specific Safety Data Sheets (SDS) for this exact substituent (2-o-tolyl) may be rare in public databases compared to its parent scaffold, its disposal protocol is strictly governed by its functional groups: the carboxylic acid moiety (acidic, corrosive potential) and the pyrimidine ring (nitrogenous heterocycle).[1]
Core Disposal Directive:
-
DO NOT mix with strong oxidizers or strong bases in the waste stream.
-
DO segregate as Solid Hazardous Waste (if powder) or Organic Acid Waste (if in solution).
-
Method of Destruction: High-temperature incineration with afterburner and scrubber.
Chemical Identity & Hazard Profiling
To ensure safe handling, we must first validate the chemical nature of the substance. In research settings, "2-(O-Tolyl)" typically refers to the 2-(2-methylphenyl) substituent.[1]
Note on Structural Variants: Users should verify if their specific batch is the direct aryl-linked 2-(2-methylphenyl) or the ether-linked 2-(o-tolyloxy) variant.[1] The disposal protocols below apply to both, as the hazard profile is dominated by the pyrimidine-carboxylic acid core.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Chemical Class | Heterocyclic Carboxylic Acid | Weakly acidic; incompatible with strong bases.[1][6][7] |
| Physical State | Solid (Powder/Crystalline) | Inhalation hazard (dust); requires particulate respirator. |
| Solubility | Low in water; Soluble in DMSO/MeOH | Rinse glassware with organic solvents, not just water. |
| GHS Classification | Irritant (Category 2) | Skin/Eye protection is mandatory. |
| Signal Word | WARNING | Handle with standard chemical hygiene. |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Use fume hood for all transfers. |
| RCRA Status | Not explicitly P/U-listed | Dispose based on Characteristic Toxicity/Ignitability . |
Expert Insight: Research intermediates often lack a specific RCRA waste code. In the absence of a specific code, categorize this as "Non-Regulated Hazardous Waste - Organic Solid" unless mixed with listed solvents (e.g., DCM, Methanol), which would trigger their own codes (e.g., F002, F003).
Pre-Disposal Protocols: PPE & Spill Management
Before initiating disposal, ensure the immediate environment is secured.[5][8]
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator if handling >10g of dry powder outside a fume hood.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if dissolving in penetrating solvents like DMSO.[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Spill Cleanup Procedure
If the compound is spilled prior to disposal:
-
Isolate: Evacuate the immediate 10-foot radius.
-
Neutralize (Liquids): If in acidic solution, apply a spill pillow or weak base (sodium bicarbonate) carefully to neutralize.
-
Contain (Solids): DO NOT dry sweep . Use a wet wipe or damp paper towel to capture dust without aerosolizing it.
-
Disposal of Debris: Place all cleanup materials into the Solid Hazardous Waste container. Do not use regular trash.[5]
Disposal Workflow: Step-by-Step
This protocol ensures compliance with EPA standards and laboratory best practices.
Scenario A: Disposing of Pure Solid (Excess/Expired)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid carefully inside a fume hood.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Cap tightly. Store in the Solid Waste satellite accumulation area.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Segregation: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Use Halogenated Waste carboy.
-
Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Organic carboy.
-
Aqueous (Acidic):[1] If the solvent is >90% water, adjust pH to 5–9 only if your facility permits drain disposal for this specific organic structure (rare). Safest default: Collect as Aqueous Chemical Waste .
-
-
Compatibility Check: Ensure no oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. The carboxylic acid group can react exothermically with strong oxidizers.
Visual Logic: Disposal Decision Tree
The following diagram outlines the decision logic for disposing of 2-(O-Tolyl)pyrimidine-5-carboxylic acid based on its state.
Figure 1: Operational decision tree for segregating 2-(O-Tolyl)pyrimidine-5-carboxylic acid waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. capotchem.cn [capotchem.cn]
- 4. vumc.org [vumc.org]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid (C9H6N4O2) [pubchemlite.lcsb.uni.lu]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. 2-(o-tolyloxy)pyrimidine-5-carboxylic acid | 1915205-44-5 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
